molecular formula C11H24O2 B1589577 2-Isopentyl-2-isopropylpropane-1,3-diol CAS No. 129228-29-1

2-Isopentyl-2-isopropylpropane-1,3-diol

Cat. No.: B1589577
CAS No.: 129228-29-1
M. Wt: 188.31 g/mol
InChI Key: ZGHOZASFRNLRAS-UHFFFAOYSA-N
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Description

2-Isopentyl-2-isopropylpropane-1,3-diol is a useful research compound. Its molecular formula is C11H24O2 and its molecular weight is 188.31 g/mol. The purity is usually 95%.
The exact mass of the compound 2-Isopentyl-2-isopropylpropane-1,3-diol is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant;Health Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 2-Isopentyl-2-isopropylpropane-1,3-diol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Isopentyl-2-isopropylpropane-1,3-diol including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-(3-methylbutyl)-2-propan-2-ylpropane-1,3-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H24O2/c1-9(2)5-6-11(7-12,8-13)10(3)4/h9-10,12-13H,5-8H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGHOZASFRNLRAS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCC(CO)(CO)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H24O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20471672
Record name 2-(3-Methylbutyl)-2-(propan-2-yl)propane-1,3-diol
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Molecular Weight

188.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

129228-29-1
Record name 2-(3-Methylbutyl)-2-(1-methylethyl)-1,3-propanediol
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(3-Methylbutyl)-2-(propan-2-yl)propane-1,3-diol
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Record name 2-isopropyl-2-(3-methylbutyl)propane-1,3-diol
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Foundational & Exploratory

Physical properties of 2-isopentyl-2-isopropyl-1,3-propanediol

Author: BenchChem Technical Support Team. Date: February 2026

CAS Registry Number: 129228-29-1 Chemical Formula: C₁₁H₂₄O₂ Molecular Weight: 188.31 g/mol [1][2]

Executive Summary

2-Isopentyl-2-isopropyl-1,3-propanediol is a sterically hindered, branched aliphatic diol.[1] It belongs to the class of 2,2-disubstituted 1,3-propanediols, which are critical intermediates in the synthesis of high-performance polyesters, polyurethane coatings, and internal electron donors for Ziegler-Natta olefin polymerization catalysts.[1]

Unlike its symmetrical analogs (e.g., 2,2-dimethyl-1,3-propanediol or Neopentyl Glycol), the asymmetric substitution (isopropyl vs. isopentyl) in this molecule disrupts crystalline packing, resulting in unique rheological properties—often manifesting as a viscous oil rather than a solid at room temperature. This guide details the physicochemical profile, synthesis pathways, and handling protocols for researchers utilizing this compound in drug development or materials science.

Physicochemical Profile

The following data aggregates experimental observations from patent literature and computed chemoinformatic models validated against structural analogs (e.g., 2,2-dibutyl-1,3-propanediol).

Core Physical Constants
PropertyValue / DescriptionConfidence Level
Physical State Viscous Colorless Liquid / OilHigh (Patent Data [1])
Melting Point < 25°C (Likely supercools)Medium (Inferred from asymmetry)
Boiling Point ~290–300°C (at 760 mmHg)Predicted (QSAR)
Boiling Point (Vacuum) ~145–155°C (at 10 mmHg)Predicted
Density 0.92 – 0.95 g/cm³Predicted
LogP (Octanol/Water) 2.50High (Computed [2])
Topological Polar Surface Area 40.5 ŲHigh (Computed [2])
Solubility (Water) Insoluble / Sparingly SolubleHigh
Solubility (Organics) Soluble in MeOH, DCM, THF, TolueneHigh
Structural Analysis

The molecule features a quaternary carbon at position 2, flanked by two primary hydroxyl groups.

  • Steric Bulk: The isopropyl (branched C3) and isopentyl (branched C5) groups create significant steric hindrance around the central carbon. This "Gem-dialkyl effect" forces the hydroxymethyl groups into specific conformations, favoring cyclization reactions (e.g., formation of cyclic carbonates or acetals).

  • Reactivity: The primary hydroxyls are nucleophilic but hindered.[1] Acylation or etherification may require forcing conditions or specific catalysts compared to linear diols.

Synthesis & Production Architecture

The industrial synthesis of 2-isopentyl-2-isopropyl-1,3-propanediol utilizes Isovaleraldehyde (3-methylbutanal) as the primary feedstock.[1] The pathway involves a tandem Aldol condensation, hydrogenation, and a crossed Cannizzaro reaction.

Reaction Pathway Visualization

The following diagram outlines the stepwise construction of the quaternary center.

SynthesisPathway Start Isovaleraldehyde (3-methylbutanal) Aldol Aldol Condensation (Base/MeOH) Start->Aldol Inter1 (2Z)-2-isopropyl-5-methyl-2-hexenal Aldol->Inter1 - H2O Hydro Hydrogenation (Pd/C or Ni) Inter1->Hydro Inter2 2-isopropyl-5-methylhexanal Hydro->Inter2 + H2 Cannizzaro Tollens' Condensation (HCHO + NaOH) Inter2->Cannizzaro Product 2-Isopentyl-2-isopropyl- 1,3-propanediol Cannizzaro->Product + HCHO / Reduction

Figure 1: Synthetic route from isovaleraldehyde to the target diol via aldol dimerization and methylolation.[1]

Detailed Experimental Protocol

Note: This protocol is adapted from patent methodologies [1] for laboratory-scale preparation.

Phase 1: Construction of the Carbon Skeleton

  • Reagents: Isovaleraldehyde, 20% w/v NaOH (aq), Methanol.

  • Procedure: Charge reactor with NaOH solution and methanol. Slowly add isovaleraldehyde under reflux. The base catalyzes the self-aldol condensation followed by dehydration.

  • Outcome: Formation of the unsaturated aldehyde (2Z)-2-isopropyl-5-methyl-2-hexenal.[1][3][4]

  • Purification: Phase separation. The organic layer contains the intermediate.

Phase 2: Saturation

  • Reagents: Intermediate from Phase 1, Hydrogen gas, Hydrogenation catalyst (Pd/C or Raney Nickel).

  • Procedure: Hydrogenate the double bond at elevated pressure (e.g., 5-10 bar) and moderate heat (50-80°C).

  • Control Point: Monitor consumption of H₂ to ensure the aldehyde carbonyl is not reduced to an alcohol yet (selectivity is key).

  • Outcome: Saturated aldehyde 2-isopropyl-5-methylhexanal.

Phase 3: Hydroxymethylation (The Tollens' Condensation) [1]

  • Reagents: Saturated aldehyde, Formaldehyde (37% aq), NaOH (inorganic base).

  • Mechanism: An Aldol-Cannizzaro sequence.[1] The alpha-proton is replaced by a hydroxymethyl group (Aldol), followed by a crossed Cannizzaro reaction reducing the aldehyde to the alcohol while oxidizing excess formaldehyde to formate.

  • Procedure:

    • Mix the aldehyde with formaldehyde (excess, typically 2.2–2.5 eq).

    • Add NaOH slowly to maintain temperature <60°C.

    • Stir until aldehyde is consumed (monitor via GC/TLC).

  • Work-up:

    • Extract with a solvent (e.g., Toluene or Ethyl Acetate).

    • Wash with water to remove sodium formate byproducts.

    • Evaporate solvent.

    • Final Purification: Vacuum distillation is required to obtain the pure viscous oil/solid.[1]

Analytical Characterization

To validate the identity of the synthesized or purchased material, use the following markers.

MethodExpected Signature
¹H NMR (CDCl₃) δ 0.8–1.0 ppm: Multiple doublets (methyl groups of isopropyl/isopentyl).δ 1.1–1.6 ppm: Multiplets (methylene/methine backbone).δ 3.4–3.7 ppm: AB quartet or broad singlet (4H, –CH ₂OH).[1] The magnetic non-equivalence due to the chiral center (if unresolved) or pro-chiral center may split these signals.
IR Spectroscopy 3200–3400 cm⁻¹: Broad O–H stretch (Strong).2850–2960 cm⁻¹: C–H aliphatic stretch (Strong, multiple bands due to branched alkyls).[1]
Mass Spectrometry m/z 188 [M]+ (often weak).m/z 157 [M–CH₂OH]+ : Characteristic loss of hydroxymethyl group.[1]

Applications in R&D

Ziegler-Natta Catalysis

This diol is a direct precursor to 1,3-diethers , which are high-performance internal electron donors for polypropylene production.[1] The specific steric bulk of the isopentyl/isopropyl combination tailors the tacticity and molecular weight distribution of the resulting polymer.

Pharmaceutical Intermediates

The 2,2-disubstituted 1,3-propanediol scaffold is pharmacologically active (sedative/muscle relaxant properties, similar to Meprobamate).[1][5] While this specific analog is bulky, it serves as a lipophilic scaffold for:

  • Pro-drug design: Increasing the logP of polar drugs via esterification.[1]

  • Modified Carbamates: Synthesis of lipophilic anticonvulsants.[1]

References

  • Process for the preparation of 2-isopentyl-2-isopropyl-1,3-dimethoxypropane. World Intellectual Property Organization, WO2022078576A1, 2022.[1]

  • PubChem Compound Summary for CID 11745391: 2-Isopentyl-2-isopropylpropane-1,3-diol. National Center for Biotechnology Information (2025).[1]

  • 2-(3-Methylbutyl)-2-(propan-2-yl)propane-1,3-diol Product Data. ChemScene, CS-0216155.[1][2]

Sources

Technical Guide: Solubility Profile of Hindered Alkyl-Substituted 1,3-Diols

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Strategic Value of Steric Hindrance

In the landscape of functional excipients and polymer intermediates, hindered alkyl-substituted 1,3-diols occupy a critical niche. Unlike their linear counterparts (e.g., 1,3-propanediol) or vicinal diols (e.g., propylene glycol), these molecules feature a quaternary carbon at the C2 position. This structural anomaly—often achieved via gem-dimethyl or longer alkyl chain substitution—imparts two distinct advantages: superior hydrolytic stability in downstream ester derivatives and a tunable amphiphilic solubility profile .

For researchers in drug delivery and materials science, understanding the solubility thermodynamics of these diols is not merely about dissolution; it is about leveraging the Gem-Dialkyl Effect to engineer robust, oxidation-resistant formulations. This guide dissects the solubility profiles of key hindered diols, specifically contrasting short-chain variants like Neopentyl Glycol (NPG) with long-chain analogs like 2-Butyl-2-ethyl-1,3-propanediol (BEPD) .

Molecular Architecture & Thermodynamic Mechanisms

The solubility of hindered 1,3-diols is governed by a competition between the high lattice energy of the crystalline diol and the solvation energy provided by the solvent.

The "Gem-Dimethyl" Effect on Lattice Energy

The substitution at the C2 position dictates the crystal packing efficiency.

  • Symmetry & Packing: NPG (2,2-dimethyl) is highly symmetrical, leading to a tightly packed crystal lattice and a relatively high melting point (~128°C). However, the hydroxyl groups remain accessible for hydrogen bonding, allowing high water solubility.

  • Chain Length Disruption: As the alkyl chains lengthen (e.g., BEPD), the symmetry is broken, and the "floppy" alkyl tails disrupt the crystal lattice. This significantly lowers the melting point (BEPD melts at ~40–44°C), often resulting in waxy solids or supercooled liquids at room temperature.

Steric Shielding & Solvation Shells

The bulky groups at C2 do not just affect melting points; they physically shield the oxygen atoms.

  • Hydrophobic Shielding: In BEPD, the butyl and ethyl groups create a hydrophobic domain that repels water molecules, drastically reducing aqueous solubility despite the presence of two hydroxyl groups.

  • Organic Compatibility: This same steric bulk prevents the strong intermolecular hydrogen bonding network seen in simple polyols, making these hindered diols highly soluble in diverse organic solvents (esters, ketones, alcohols).

Visualization: Structure-Property Causality

The following diagram illustrates how C2-substitution shifts the physical properties from NPG to BEPD.

G subst C2-Substitution Pattern sym Molecular Symmetry subst->sym Determines sol_aq Aqueous Solubility subst->sol_aq Hydrophobic Bulk Reduces sol_org Lipid/Organic Solubility subst->sol_org Lipophilic Tails Increases pack Crystal Packing (Lattice Energy) sym->pack High Symmetry = Tighter Packing mp Melting Point pack->mp High Lattice Energy = High MP npg NPG (Dimethyl) High MP, Water Soluble mp->npg bepd BEPD (Butyl/Ethyl) Low MP, Lipid Soluble mp->bepd

Figure 1: Mechanistic flow showing how steric substitution alters lattice energy and solubility profiles.

Comparative Solubility Data

The following data consolidates the solubility contrasts between the two primary classes of hindered 1,3-diols.

Table 1: Physicochemical Profile of Key Hindered 1,3-Diols

PropertyNeopentyl Glycol (NPG)2-Butyl-2-ethyl-1,3-propanediol (BEPD)
CAS Number 126-30-7115-84-4
Molecular Weight 104.15 g/mol 160.25 g/mol
Physical State (25°C) Crystalline White SolidWaxy Solid / Supercooled Liquid
Melting Point 127 – 130°C40 – 44°C
LogP (Octanol/Water) ~0.1 (Hydrophilic)~2.8 (Lipophilic)
Water Solubility Very High (~830 g/L)Very Low (< 1.0 g/L)
Ethanol Solubility HighMiscible
Mineral Oil Solubility LowHigh

Key Insight for Formulators:

  • NPG behaves like a classic polyol (similar to glycerin) but provides a rigid backbone for polymer synthesis.

  • BEPD acts as a coupling agent or co-solvent . Its LogP of 2.8 places it in the ideal range for penetrating biological membranes (skin/cell walls), making it a candidate for transdermal drug delivery systems where it can solvate lipophilic actives while disrupting the stratum corneum.

Applications in Drug Development & Formulation[3][4][5][6][7]

Hydrolytic Stability in Polymer Therapeutics

The primary utility of hindered diols in pharma is in the synthesis of polyesters for controlled release .

  • Mechanism: In a standard polyester, the ester linkage is vulnerable to hydrolysis by water/enzymes. When NPG or BEPD is used as the diol component, the bulky alkyl groups at the alpha-position (relative to the ester oxygen) sterically block the approach of water molecules.

  • Result: Polymers made with hindered diols degrade much slower than those made with ethylene glycol, allowing for sustained drug release profiles over weeks rather than days.

Preservative Boosting & Antimicrobial Synergy

Medium-chain 1,2-diols (e.g., Caprylyl Glycol) are famous preservative boosters. However, hindered 1,3-diols like BEPD offer a unique alternative.

  • Amphiphilicity: The specific HLB of BEPD allows it to intercalate into bacterial cell membranes, increasing permeability and allowing lower doses of traditional preservatives (e.g., phenoxyethanol) to function effectively.

Experimental Protocol: Solubility Determination of Waxy Diols

Measuring the solubility of hindered diols like BEPD is challenging due to their waxy nature and tendency to form supersaturated solutions or emulsions rather than true solutions. The standard shake-flask method must be modified.

The "Equilibrium-Drift" Protocol

Objective: Determine thermodynamic solubility of a waxy solid (BEPD) in a solvent system.

Reagents & Equipment:

  • Test Substance: BEPD (High Purity >99%).

  • Solvent: Phosphate Buffer (pH 7.4) or Isopropyl Myristate (for lipophilic testing).

  • Detection: HPLC-RID (Refractive Index Detector) or GC-FID . Note: UV-Vis is ineffective as these diols lack chromophores.

Step-by-Step Methodology:

  • Supersaturation Preparation (The "Drift" Approach):

    • Instead of adding solid to liquid, melt the BEPD (approx. 45°C) and add the solvent to the melt.

    • Vortex heavily to create a fine dispersion.

    • Allow the system to cool to the target temperature (e.g., 25°C) while agitating. This approaches equilibrium from the "supersaturated" side, which is often faster for waxy solids.

  • Equilibration:

    • Place samples in a shaking incubator at 25°C ± 0.1°C for 48 to 72 hours .

    • Critical Checkpoint: Visually inspect for phase separation. BEPD may form an oily layer on water rather than crystals. If an oil layer exists, the aqueous phase is saturated.

  • Phase Separation:

    • Centrifuge at 10,000 RPM for 15 minutes (temperature controlled).

    • Carefully aspirate the supernatant (or aqueous lower layer if testing in oil) using a heated syringe filter (0.22 µm PVDF) to prevent the waxy solute from clogging or precipitating in the needle.

  • Quantification (HPLC-RID Conditions):

    • Column: Aminex HPX-87H or C18 (depending on solvent).

    • Mobile Phase: Acetonitrile/Water (isocratic).

    • Detector: Refractive Index (Temperature of cell must be stable, e.g., 35°C).

    • Calibration: Construct a curve using gravimetrically prepared standards of BEPD in the mobile phase.

Visualization: Analytical Workflow

Protocol start Start: Melt Waxy Diol (T > 45°C) mix Add Solvent & Vortex (Create Dispersion) start->mix equil Equilibrate 72h @ 25°C (Shaking Incubator) mix->equil check Visual Check: Crystals or Oil Layer? equil->check check->equil Not Separated centrifuge Centrifuge & Filter (Heated Syringe) check->centrifuge Phase Separated detect Quantify via HPLC-RID (No UV Chromophore) centrifuge->detect

Figure 2: Modified shake-flask protocol for determining solubility of waxy/low-melting hindered diols.

Conclusion

The solubility profile of hindered alkyl-substituted 1,3-diols is a direct function of the C2-substitution pattern . While the gem-dimethyl group in Neopentyl Glycol preserves water solubility and high crystallinity, the longer chains in BEPD invert the molecule's character to lipophilic and waxy.

For the drug development scientist, this offers a toolkit: use NPG -derivatives when constructing stable, hydrophilic polymer backbones, and deploy BEPD when a lipophilic coupling agent or membrane permeation enhancer is required. Accurate characterization requires moving beyond standard UV-Vis methods to Refractive Index or GC-based detection, respecting the unique thermodynamic behavior of these sterically hindered molecules.

References

  • PubChem. (2023).[1] Neopentyl glycol (Compound Summary).[2][3] National Library of Medicine. Retrieved from [Link][2]

  • PubChem. (2023).[1] 2-Butyl-2-ethyl-1,3-propanediol (Compound Summary).[4][5][6] National Library of Medicine. Retrieved from [Link]

  • Lubes'n'Greases. (2020).[7] Enhancing Esters Hydrolytic Stability and Biodegradability.[8] Retrieved from [Link] (General reference for steric hindrance mechanism in esters).

  • Bergström, C. A., et al. (2007). Accuracy of calculated pH-dependent aqueous drug solubility. European Journal of Pharmaceutical Sciences.[7] (Contextual reference for solubility protocols).

  • OECD Guidelines for the Testing of Chemicals. (1995). Test No. 105: Water Solubility. OECD Publishing. (Standard protocol basis).

Sources

Thermodynamic & Kinetic Stability Profiles of 2,2-Disubstituted Propane-1,3-Diols

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Neopentyl Advantage

In the architecture of small molecule scaffolds and polymer backbones, 2,2-disubstituted propane-1,3-diols represent a distinct stability "island." Unlike linear aliphatic diols (e.g., 1,3-propanediol), the introduction of geminal substituents at the 2-position creates a quaternary carbon center—often referred to as a neopentyl core.

This structural modification confers two distinct, yet seemingly contradictory, stability profiles:

  • Kinetic Resistance: The steric bulk of the substituents shields the functional groups, granting exceptional resistance to hydrolysis and oxidation (high shelf-life stability).

  • Thermodynamic Reactivity (Cyclization): The compression of bond angles (Thorpe-Ingold Effect) thermodynamically favors intramolecular cyclization, making these motifs ideal for self-immolative linkers and cyclic prodrugs.

This guide dissects the physicochemical mechanisms driving these behaviors and provides validated protocols for their characterization.

Structural Thermodynamics: The Thorpe-Ingold Effect

The defining feature of this class is the Gem-Dialkyl Effect (or Thorpe-Ingold Effect).[1][2][3] In a standard propane-1,3-diol, the C1-C2-C3 bond angle is approximately 112°, allowing the hydroxyl groups to rotate freely away from each other.

When bulky groups (


) are added to C2:
  • Angle Compression: Steric repulsion between

    
     and 
    
    
    
    expands the
    
    
    angle, essentially "pinching" the
    
    
    angle to
    
    
    .[3]
  • Rotamer Population: The substituents destabilize the anti conformer, forcing the molecule into a gauche conformation where the hydroxyl groups are in close proximity.

Diagram 1: Structural Hierarchy & Angle Compression

ThorpeIngold Linear Unsubstituted 1,3-Propanediol Neopentyl 2,2-Dimethyl 1,3-Propanediol (NPG) Linear->Neopentyl Add Methyls Bulkier 2,2-Dibutyl 1,3-Propanediol Neopentyl->Bulkier Increase Steric Bulk Effect Thorpe-Ingold Effect (Angle Compression) Neopentyl->Effect Angle < 109.5° Bulkier->Effect Max Compression Result Cyclization Propensity Effect->Result Increases k_cyc

Caption: Progression from linear to gem-disubstituted diols, illustrating how steric bulk drives angle compression and cyclization.

Chemical Stability Profiles

Hydrolytic Stability (The "Bodyguard" Effect)

While thermodynamic factors favor ring closure, the kinetic stability of esters derived from these diols is exceptionally high. This is critical for drug formulations and polymer coatings.

  • Mechanism: In an ester linkage (

    
    ), the geminal groups at the 
    
    
    
    -position act as steric shields. They block the trajectory of nucleophiles (like water or hydroxyl ions) attempting to attack the carbonyl carbon.[4]
  • Data Comparison:

Diol BackboneSubstituents (C2)Relative Hydrolysis Rate (Esters)Mechanism of Stability
Ethylene GlycolH, H100 (Baseline)None
1,3-PropanediolH, H~85Minor chain flexibility
Neopentyl Glycol (NPG) Me, Me < 5 Steric Shielding
2,2-Diethyl-1,3-PDEt, Et< 1Extreme Steric Shielding
Thermal Oxidative Stability

The quaternary carbon is a "dead end" for many decomposition pathways.

  • Absence of

    
    -Hydrogens:  Most alcohols degrade thermally via 
    
    
    
    -elimination (forming an alkene + water). 2,2-disubstituted diols lack hydrogen atoms on the C2 position, rendering this low-energy pathway impossible.
  • Consequence: Decomposition requires higher energy radical cleavage (homolysis), significantly elevating the thermal decomposition temperature (

    
    ).
    

Cyclization Kinetics: The Prodrug Application

The thermodynamic drive to cyclize is exploited in pro-drug design .[3] By functionalizing the diol into a linear "open" state (e.g., a mono-ester or carbonate), the molecule is "spring-loaded." Upon activation, the Thorpe-Ingold effect drives rapid cyclization, expelling the drug payload.

Diagram 2: Cyclization-Release Pathway

Cyclization Prodrug Linear Prodrug (Open Chain) TS Transition State (Pre-organized by Gem-Dimethyl) Prodrug->TS Activation Cyclic Cyclic Carbonate (Thermodynamic Sink) TS->Cyclic Fast Cyclization (k1) Payload Released Drug (Payload) TS->Payload Expulsion

Caption: The "spring-loaded" mechanism where steric compression drives rapid cyclization and drug release.

Experimental Protocols

To validate the stability of a novel 2,2-disubstituted diol, the following self-validating workflows are recommended.

Protocol A: Accelerated Hydrolytic Stress Test

Objective: Quantify the "Bodyguard Effect" (Kinetic Stability).

  • Preparation: Synthesize the di-acetate ester of the target diol.

  • Solvent System: Dissolve in 1:1 Acetonitrile:Phosphate Buffer (pH 8.0) to simulate aggressive physiological conditions.

  • Incubation: Heat to 60°C in a sealed vial.

  • Sampling: Aliquot every 4 hours for 48 hours.

  • Analysis: HPLC-UV or GC-MS.

    • Validation: Include Neopentyl Glycol Diacetate as a positive control (slow hydrolysis) and Ethylene Glycol Diacetate as a negative control (fast hydrolysis).

Protocol B: Differential Scanning Calorimetry (DSC) for Cyclization

Objective: Measure the thermodynamic propensity for ring closure.

  • Setup: Place the diol (or its activated carbonate precursor) in an aluminum pan.

  • Ramp: Heat from 25°C to 300°C at 10°C/min under Nitrogen.

  • Observation:

    • Look for an exothermic peak (cyclization is typically exothermic due to bond formation, despite entropy loss).

    • Note: If testing the pure diol, you are looking for the boiling point vs. decomposition. For stability, a sharp endotherm (melting) followed by a flat baseline indicates high thermal stability.

Diagram 3: Experimental Workflow

Workflow cluster_0 Thermal Stability cluster_1 Chemical Stability Start Target Molecule: 2,2-Disubstituted Diol TGA TGA Analysis (Identify T_decomp) Start->TGA DSC DSC Analysis (Identify MP & Phase Changes) Start->DSC Hydrolysis pH 8.0 Stress Test (HPLC Monitoring) Start->Hydrolysis Oxidation Peroxide Challenge (Radical Stability) Start->Oxidation Decision Data Synthesis TGA->Decision DSC->Decision Hydrolysis->Decision Oxidation->Decision Report Stability Profile Generated Decision->Report

Caption: Integrated workflow for characterizing thermal and chemical stability limits.

References

  • Thorpe-Ingold Effect & Cyclization Rates

    • Title: The Effect of Geminal Substitution on the Rates of Ring Closure.[1][2][5]

    • Source:Journal of the Chemical Society (Classic foundation, valid
    • Context: Establishes the mathematical basis for the acceleration of cycliz
  • Hydrolytic Stability of Neopentyl Esters

    • Title: Why Neopentyl Glycol M
    • Source: SD Look Chemical / Industrial Applic
    • Context: Details the "Steric Hindrance Effect" protecting ester bonds from hydrolysis.[4]

  • Thermal Decomposition Mechanisms

    • Title: Thermal Decomposition of Nitrate Esters (Includes 2,2-dimethyl-1,3-propanediol data).[6]

    • Source: University of Rhode Island / Chem. Dept.
    • Context: Proves the specific decomposition pathways (oxirane formation) and high stability due to lack of beta-hydrogens.
    • (Generalized academic source for nitrate ester decomposition mechanisms).

  • Applications in Drug Delivery

    • Title: Recent progress in selective functionalization of diols via organocatalysis.[7]

    • Source: Royal Society of Chemistry (RSC).
    • Context: Discusses the use of these scaffolds in regioselective synthesis for pharmaceutical intermedi
  • General Properties of Neopentyl Glycol

    • Title: Neopentyl Glycol (NPG) for Synthetic Lubricants: Superior Stability.[8]

    • Source: NBInno.
    • Context: Industrial verification of thermal and hydrolytic stability in extreme environments.

Sources

Methodological & Application

Synthesis of 2-isopentyl-2-isopropyl-1,3-dimethoxypropane from diol precursors

[1][2][3][4]

Abstract

This guide details the synthetic protocol for 2-isopentyl-2-isopropyl-1,3-dimethoxypropane , a critical internal electron donor used in Ziegler-Natta catalysts for the polymerization of propylene.[1][2] The synthesis targets the exhaustive

2-isopentyl-2-isopropylpropane-1,3-diol12123123

Introduction & Strategic Analysis

The target molecule belongs to a class of 1,3-diethers that serve as high-performance internal donors in MgCl


1213
Structural Challenges

The molecule features a quaternary carbon at position 2, substituted with an isopropyl group and an isopentyl group.[3]

  • Steric Hindrance: The hydroxyl groups are in a "neopentyl" position (primary carbons attached to a quaternary center).[1][2][3] While primary, they are kinetically shielded by the adjacent bulky alkyl groups.[3]

  • Solubility: The lipophilic alkyl tail (isopentyl) increases solubility in non-polar solvents, but the reaction requires polar environments to support the alkoxide nucleophile.[3]

  • Reactivity: Incomplete methylation (formation of the mono-ether) is the primary failure mode.[1][2][3] Conditions must drive the reaction to completion to avoid difficult chromatographic separations.

Retrosynthetic Logic

The most direct route to the target is the double Williamson ether synthesis of the corresponding diol.[3]

  • Target: 2-isopentyl-2-isopropyl-1,3-dimethoxypropane[4][5][1][2]

  • Precursor: 2-isopentyl-2-isopropylpropane-1,3-diol[4][5][1][2]

  • Reagents: Methyl Iodide (Electrophile), Sodium Hydride (Base).[1][2][3]

Gcluster_0Precursorcluster_1Reagentscluster_2TargetDiol2-isopentyl-2-isopropylpropane-1,3-diolProduct2-isopentyl-2-isopropyl-1,3-dimethoxypropaneDiol->Product DMF/THF, 0°C to RTSN2 MechanismNaHNaH (excess)NaH->ProductMeIMeI (excess)MeI->Product

Figure 1: Reaction scheme for the exhaustive methylation of the hindered diol.

Precursor Preparation Note

If the diol precursor is not commercially available, it can be synthesized via two primary routes:

  • Industrial Route: Aldol condensation of isovaleraldehyde (3-methylbutanal) to form an

    
    -unsaturated aldehyde, followed by hydrogenation and a crossed-Cannizzaro reaction with formaldehyde.[1][2][3]
    
  • Laboratory Route: Reduction of diethyl 2-isopentyl-2-isopropylmalonate using Lithium Aluminum Hydride (LAH) in THF. This is often more accessible for small-scale R&D.[1][2][3]

Detailed Protocol: Exhaustive Methylation

Method A: Sodium Hydride / Methyl Iodide (High Purity / Lab Scale) Recommended for medicinal chemistry or catalyst screening where purity >99% is required.[1][2][3]

Safety Parameters
  • Sodium Hydride (NaH): Pyrophoric.[1][2][3] Reacts violently with water to release hydrogen gas.[1][2][3] Handle under inert atmosphere (Argon/Nitrogen).[1][2][3]

  • Methyl Iodide (MeI): Volatile, highly toxic, and a suspected carcinogen.[2][3] Use only in a well-ventilated fume hood.[1][3]

  • Exotherm: The deprotonation step is exothermic.[1][3] Strict temperature control is required.[1][2][3]

Reagents & Materials
ReagentEquiv.[1][2][3][6][7][8]RoleNotes
2-isopentyl-2-isopropylpropane-1,3-diol 1.0SubstrateDry thoroughly (azeotropic distillation with toluene if wet).[1][2]
Sodium Hydride (60% in oil) 2.5 - 3.0BaseExcess ensures full deprotonation of both hydroxyls.[1][2][3]
Methyl Iodide (MeI) 3.0 - 4.0ElectrophileLarge excess drives kinetics against steric bulk.[1][2][3]
DMF (Anhydrous) SolventSolventPromotes dissociation of the alkoxide ion pair.[2][3]
THF (Anhydrous) Co-solventSolventOptional; improves solubility of the organic substrate.[2][3]
Step-by-Step Methodology

1. Setup and Deprotonation

  • Flame-dry a 3-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and addition funnel. Flush with Argon.

  • Charge the flask with NaH (60% dispersion, 3.0 equiv) .

    • Tip: To remove mineral oil, wash NaH with dry hexane (3x) under Argon, decanting the supernatant.[2][3] This increases reactivity but requires extreme caution.[1][2][3] For this protocol, using the dispersion directly is acceptable if 3.0 equiv is used.[3]

  • Add anhydrous DMF (concentration ~0.2 M relative to diol). Cool the suspension to 0°C in an ice bath.

  • Dissolve the Diol (1.0 equiv) in a minimum amount of anhydrous DMF/THF (1:1).

  • Add the Diol solution dropwise to the NaH suspension over 30 minutes.

    • Observation: Vigorous evolution of H

      
       gas will occur.[1][2][3] Ensure adequate venting through a bubbler.[1][2][3]
      
  • Allow the mixture to stir at 0°C for 30 minutes , then warm to Room Temperature (RT) and stir for 1 hour. The solution should become a thick, opaque alkoxide suspension.[3]

2. Methylation

  • Cool the reaction mixture back to 0°C .

  • Add Methyl Iodide (4.0 equiv) dropwise via syringe or addition funnel.[1][2][3] Keep the internal temperature below 10°C.

  • Remove the ice bath.[1][2][3] Allow the reaction to warm to RT.

  • Stir at RT for 12–16 hours .

    • QC Check: Take a small aliquot, quench with water, extract with ether, and check via TLC (Hexane/EtOAc 8:2) or GC-MS.[1][2][3] The diol and mono-ether should be absent.[1][2][3]

    • Modification: If mono-ether persists, heat the reaction to 50°C for 2 hours. Do not exceed 50°C to prevent MeI evaporation (b.p. 42°C) unless using a sealed vessel or efficient condenser.[1][2][3]

3. Workup and Purification

  • Cool the mixture to 0°C.

  • Quench: Carefully add saturated aqueous NH

    
    Cl dropwise to destroy excess NaH. (Caution: Hydrogen evolution).[1][2][3]
    
  • Dilute with Water (5x reaction volume) to dissolve inorganic salts.[1][2][3]

  • Extraction: Extract with Diethyl Ether or MTBE (3 x volumes).

    • Note: The product is lipophilic and will partition readily into the organic phase.[3]

  • Wash: Wash the combined organic layers with:

    • Water (2x) to remove DMF.[1][2][3]

    • Brine (1x).

  • Dry: Dry over anhydrous MgSO

    
    , filter, and concentrate under reduced pressure.
    
  • Purification: The crude oil is typically >95% pure.[1][2][3] If necessary, purify via flash column chromatography (Silica gel, 0-10% EtOAc in Hexanes) or vacuum distillation.[2][3]

Alternative Protocol: Phase Transfer Catalysis (Industrial Viable)

Recommended for larger scale (>100g) where NaH handling is hazardous.[1][2][3]

  • Reagents: Diol (1.0 eq), NaOH (50% aq. solution, 10 eq), MeI or Dimethyl Sulfate (4.0 eq), Tetrabutylammonium Bromide (TBAB, 5 mol%).[2][3]

  • Solvent: Toluene.

  • Procedure: Mix Diol, Toluene, TBAB, and NaOH solution.[2][3] Heat to 40°C. Add MeI dropwise. Stir vigorously (high shear required) for 24h.

  • Pros: No H

    
     gas; uses cheap NaOH.[1][2][3]
    
  • Cons: Slower kinetics due to sterics; often requires Dimethyl Sulfate (more toxic) to push to completion.[1][2][3]

Visualization: Workup & Logic Flow

Workupcluster_phasesPhase SeparationReactionReaction Mixture(Alkoxide + Excess MeI + DMF)QuenchQuench: Sat. NH4Cl @ 0°C(Destroys NaH)Reaction->QuenchPartitionPartition: Add Water + EtherQuench->PartitionOrgPhaseOrganic Phase(Product + MeI)Partition->OrgPhaseAqPhaseAqueous Phase(DMF, Salts)Partition->AqPhaseWashWash: H2O (2x), Brine (1x)(Removes residual DMF)OrgPhase->WashDryDry (MgSO4) & ConcentrateWash->DryFinalCrude Product(Clear Oil)Dry->Final

Figure 2: Workup flowchart ensuring removal of polar aprotic solvents and inorganic salts.

Quality Control & Characterization

Expected Physical Properties:

  • Appearance: Colorless to pale yellow viscous oil.[1][2][3]

  • Boiling Point: Approx. 190–200°C (at 760 mmHg) / ~100°C at reduced pressure.[1][2][3]

Spectroscopic Validation (Expected Data):

  • 
    H NMR (400 MHz, CDCl
    
    
    ):
    • 
       3.30 (s, 6H, 2x -OCH 
      
      
      ) – Distinct singlets confirming methylation.[1][2][3]
    • 
       3.20–3.40 (m, 4H, 2x -CH 
      
      
      -O) – Diastereotopic protons may appear as AB quartets or singlets depending on resolution.[2][3]
    • 
       1.8–2.0 (m, 1H, Isopropyl CH )[2][3]
      
    • 
       0.9 (d, 6H, Isopropyl CH 
      
      
      )[2][3]
    • 
       0.8–1.5 (m, Isopentyl chain protons).[2][3]
      
  • 
    C NMR:  Look for the characteristic methoxy carbon signal at ~59 ppm and the ether methylene carbons at ~70-75 ppm.[1][2][3] The quaternary carbon usually appears around 40-45 ppm.[1][2][3]
    

Purity Criteria:

  • GC-MS: Single peak >98%.[1][2][3][9] Impurities: Mono-methyl ether (M-14), unreacted diol.[1][2][3]

  • Water Content: <500 ppm (critical for catalyst usage).[1][2][3]

References

  • Preparation of 2-isopentyl-2-isopropyl-1,3-dimethoxypropane. World Intellectual Property Organization, WO 2022/078576 A1, 2022.[1][2] Link

  • Solid Catalyst Component for Olefin Polymerization. Google Patents, WO 2014/079969 A1, 2014.[2][3] Link

  • Williamson Ether Synthesis. Master Organic Chemistry, 2014.[2][3] Link

  • 2-Isopentyl-2-isopropylpropane-1,3-diol. PubChem, CID 11745391.[1][2][3][10] Link

Application Note: Synthesis of Novel Hindered Polyesters from 2-Isopentyl-2-isopropylpropane-1,3-diol for High-Performance Applications

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the realm of polymer chemistry, hindered polyesters are a class of materials garnering significant attention for their exceptional durability, thermal stability, and resistance to hydrolysis. This enhanced performance stems from the steric hindrance around the ester linkages, which protects them from chemical attack. This application note provides a detailed guide for the synthesis of novel hindered polyesters using 2-isopentyl-2-isopropylpropane-1,3-diol, a unique diol with substantial steric bulk. The insights and protocols herein are tailored for researchers, scientists, and professionals in drug development and materials science who are looking to explore the potential of these next-generation polymers.

The core of this application note is to provide a robust and reproducible methodology for the synthesis of polyesters from 2-isopentyl-2-isopropylpropane-1,3-diol. We will delve into the rationale behind the selection of monomers, catalysts, and reaction conditions, drawing parallels with the well-established chemistry of neopentyl glycol (NPG)-based polyesters. The bulky isopentyl and isopropyl groups on the quaternary carbon of the diol are expected to impart significant steric shielding to the ester bonds, leading to polyesters with superior hydrolytic stability.

Rationale and Mechanistic Insights

The synthesis of polyesters is typically achieved through a polycondensation reaction between a diol and a dicarboxylic acid or its derivative.[1] The primary challenge in the polymerization of sterically hindered diols is their reduced reactivity compared to linear diols.[2] This necessitates the use of appropriate catalysts and optimized reaction conditions to achieve high molecular weight polymers.

The proposed synthesis will utilize a two-stage melt polycondensation process, a common industrial method for polyester production.[3] The first stage involves an esterification reaction to form low molecular weight oligomers, followed by a second stage of polycondensation under high vacuum and temperature to build up the polymer chains.

Catalyst Selection: The Role of Tin and Titanium Compounds

The choice of catalyst is critical for a successful polymerization. Tin-based catalysts, such as tin(II) chloride, are widely used in the synthesis of NPG polyesters and are known for their high activity.[4][5] Organotitanium catalysts, like tetraisobutyl titanate, are also effective but can be sensitive to water, which is a byproduct of the esterification reaction.[6] This application note will focus on the use of a tin-based catalyst due to its proven efficacy and robustness in similar systems.

Experimental Protocols

This section provides detailed step-by-step protocols for the synthesis of hindered polyesters from 2-isopentyl-2-isopropylpropane-1,3-diol and a representative dicarboxylic acid, adipic acid.

Materials and Equipment
Materials Equipment
2-Isopentyl-2-isopropylpropane-1,3-diolReaction kettle with mechanical stirrer, thermometer, and nitrogen inlet
Adipic acidDistillation column with a condenser and collection flask
Tin(II) chloride (catalyst)Vacuum pump
Toluene (for azeotropic water removal)Heating mantle
Nitrogen gas (inert atmosphere)Standard laboratory glassware
Protocol 1: Synthesis of Hindered Polyester via Melt Polycondensation
  • Reactor Setup: Assemble the reaction kettle with the mechanical stirrer, thermometer, nitrogen inlet, and distillation column. Ensure all glassware is dry and the system is leak-proof.

  • Charging the Reactor: Charge the reactor with 2-isopentyl-2-isopropylpropane-1,3-diol and adipic acid in a 1.1:1 molar ratio. The slight excess of diol compensates for any potential loss due to sublimation, a phenomenon observed with hindered diols like NPG.[5]

  • Inert Atmosphere: Purge the reactor with nitrogen gas for 15-20 minutes to remove any air and moisture. Maintain a gentle nitrogen flow throughout the first stage of the reaction.

  • First Stage (Esterification):

    • Begin stirring the mixture and gradually heat the reactor to 180-200°C.

    • Water will begin to distill off as the esterification reaction proceeds. Collect the water in the collection flask.

    • Monitor the reaction progress by measuring the amount of water collected. The first stage is typically complete when approximately 80-90% of the theoretical amount of water has been removed. This stage can take several hours.

  • Catalyst Addition:

    • Cool the reactor to below 150°C.

    • Add the tin(II) chloride catalyst (0.1-0.3% by weight of the total reactants).

  • Second Stage (Polycondensation):

    • Gradually increase the temperature to 220-240°C.

    • Slowly apply a vacuum to the system, gradually reducing the pressure to below 1 mbar.

    • The viscosity of the reaction mixture will increase significantly as the polymer chain length grows.

    • Continue the reaction under high vacuum and temperature until the desired molecular weight is achieved. This can be monitored by measuring the torque on the stirrer or by taking samples for analysis.

  • Product Recovery:

    • Once the reaction is complete, cool the reactor under a nitrogen atmosphere.

    • The resulting polyester can be extruded from the reactor or dissolved in a suitable solvent for further purification if necessary.

Visualizing the Workflow

experimental_workflow cluster_setup Reactor Setup & Charging cluster_reaction Two-Stage Polycondensation cluster_recovery Product Recovery setup Assemble and dry reactor charge Charge with diol and diacid setup->charge esterification Esterification (180-200°C, N2) Collect water charge->esterification catalyst_add Cool and add catalyst esterification->catalyst_add polycondensation Polycondensation (220-240°C, Vacuum) Increase viscosity catalyst_add->polycondensation cool Cool under N2 polycondensation->cool extrude Extrude or dissolve polymer cool->extrude

Caption: Experimental workflow for the synthesis of hindered polyesters.

Expected Properties and Characterization

The polyesters derived from 2-isopentyl-2-isopropylpropane-1,3-diol are anticipated to exhibit the following properties:

  • High Hydrolytic Stability: The bulky side groups will sterically hinder the ester linkages, making them less susceptible to hydrolysis.

  • Good Thermal Stability: The rigid structure imparted by the quaternary carbon center of the diol is expected to result in a high glass transition temperature (Tg) and good thermal stability.

  • Increased Solubility in Organic Solvents: The non-polar isopentyl and isopropyl groups may enhance the solubility of the polyester in common organic solvents.

A comprehensive characterization of the synthesized polyester should be performed using the following techniques:

Property Characterization Technique
Molecular Weight and PolydispersityGel Permeation Chromatography (GPC)
Chemical StructureNuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) Spectroscopy
Thermal Properties (Tg, Tm, Td)Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA)
Mechanical PropertiesTensile Testing

Troubleshooting and Safety Precautions

  • Sublimation of Diol: If significant sublimation of the diol is observed, consider using a lower initial reaction temperature or adding a small amount of a lower boiling point glycol to act as a refluxing agent.[5]

  • Low Molecular Weight: If the final polymer has a low molecular weight, ensure that the reaction was carried out under a high vacuum for a sufficient amount of time to effectively remove the water of condensation. Also, verify the purity of the monomers and the activity of the catalyst.

  • Safety: The synthesis should be carried out in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Handle all chemicals with care, and consult the safety data sheets (SDS) for each substance before use.

Conclusion

The synthesis of hindered polyesters from 2-isopentyl-2-isopropylpropane-1,3-diol presents a promising avenue for the development of high-performance materials. The protocols and insights provided in this application note offer a solid foundation for researchers to explore this novel class of polymers. The unique structure of this diol is expected to yield polyesters with enhanced durability and stability, making them suitable for a wide range of applications, from advanced coatings and adhesives to specialized biomedical devices.

References

  • van der Meulen, I., et al. (2022). Overcoming the low reactivity of biobased, secondary diols in polyester synthesis.
  • ResearchGate. (2025). Terephthalic acid, neopentyl glycol and trimethylolpropane polyesterification using versatile and highly efficient tin complexes as catalysts precursors. Retrieved from [Link]

  • Google Patents. (n.d.). WO2004069896A1 - Process for producing neopentyl-glycol based polyesters.
  • Google Patents. (n.d.). EP1115925B1 - Polyesters containing neopentyl glycol and fibers formed therefrom.
  • Polymer Pedia. (2014). Hydrolysis Resistant Polyester Polyurethane. Retrieved from [Link]

  • PMC. (n.d.). Synthesis, Properties and Applications of Biodegradable Polymers Derived from Diols and Dicarboxylic Acids: From Polyesters to Poly(ester amide)s. Retrieved from [Link]

  • Google Patents. (n.d.). US4338431A - Process for the preparation of neopentyl glycol polyesters and co-polyesters.
  • MDPI. (2022). Bio-Based Degradable Poly(ether-ester)s from Melt-Polymerization of Aromatic Ester and Ether Diols. Retrieved from [Link]

  • PMC. (n.d.). Direct Synthesis of Polyesterether from Ethylene Glycol. Retrieved from [Link]

  • Semantic Scholar. (2014). Synthesis, Properties and Applications of Biodegradable Polymers Derived from Diols and Dicarboxylic Acids: From Polyester. Retrieved from [Link]

  • PMC. (2024). The search for rigid, tough polyesters with high Tg – renewable aromatic polyesters with high isosorbide content. Retrieved from [Link]

  • Nature. (2022). Overcoming the low reactivity of biobased, secondary diols in polyester synthesis. Retrieved from [Link]

  • ACS Publications. (2025). Influence of Diol Structure on the Mechanical and Thermal Properties of Bio-Based UV-Curable Unsaturated Polyesters for 3D Printing. Retrieved from [Link]

  • MDPI. (2024). Modifications of Furan-Based Polyesters with the Use of Rigid Diols. Retrieved from [Link]

  • PMC. (2020). Review on the Impact of Polyols on the Properties of Bio-Based Polyesters. Retrieved from [Link]

  • ACS Publications. (2005). Environmentally Benign Polyester Synthesis by Room Temperature Direct Polycondensation of Dicarboxylic Acid and Diol. Retrieved from [Link]

  • MDPI. (2025). Effects of Different Polyols with Functions on the Properties of Polyester Polyol-Based Polyurethane Coatings. Retrieved from [Link]

  • ResearchGate. (n.d.). Preparation, Properties and Applications of Unsaturated Polyesters. Retrieved from [Link]

  • Stacoat. (n.d.). Synthesis of 3D-PEPS according to 2 related pathways. Retrieved from [Link]

  • Google Patents. (n.d.). WO2022078576A1 - Process for the preparation of 2-isopentyl-2-isopropyl-1,3-dimethoxypropane.
  • WIPO Patentscope. (2022). WO/2022/078576 PROCESS FOR THE PREPARATION OF 2-ISOPENTYL-2-ISOPROPYL-1,3-DIMETHOXYPROPANE. Retrieved from [Link]

  • RSC Publishing. (2022). Controlled, one-pot synthesis of recyclable poly(1,3-diene)-polyester block copolymers, catalyzed by yttrium β-diketiminate complexes. Retrieved from [Link]

Sources

Application Note: High-Purity Synthesis of 2,2-Disubstituted 1,3-Diols via Tollens’ Condensation

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details the laboratory-scale synthesis of 2,2-disubstituted 1,3-diols, specifically focusing on the Tollens’ Condensation (crossed Aldol-Cannizzaro reaction). While often colloquially termed "aldol condensation," the synthesis of these 1,3-diols requires a tandem sequence: an initial aldol addition of an


-branched aldehyde to formaldehyde, followed by an in situ crossed Cannizzaro reduction. This guide provides a robust protocol for synthesizing 2,2-dimethyl-1,3-propanediol (Neopentyl Glycol, NPG)  as a model substrate, with adaptability for other sterically hindered diols used in polyester and polyurethane resin development.

Introduction & Mechanistic Theory[1][2][3]

The synthesis of 2,2-disubstituted 1,3-diols presents a unique challenge: the target molecule possesses a quaternary carbon, preventing the standard E1cB elimination typical of "aldol condensations" (which yield enones). Instead, the reaction pathway must be steered toward reduction.

The Tollens’ Condensation

The most efficient "one-pot" chemical method is the Tollens’ condensation. It utilizes a stoichiometric excess of formaldehyde (


) which serves two distinct roles:
  • Electrophile (Aldol Step): Reacts with the enolizable aldehyde to form a

    
    -hydroxy aldehyde (aldol adduct).[1]
    
  • Reductant (Cannizzaro Step): A second equivalent of HCHO acts as a hydride donor to reduce the aldol adduct to the diol, while itself oxidizing to formate.

Reaction Scheme

Substrate: Isobutyraldehyde (


)
Reagents:  Formaldehyde (aq), Potassium Carbonate (

) or Sodium Hydroxide (

).


Mechanistic Pathway (Visualization)

The following diagram illustrates the critical transition from the aldol adduct to the final diol, highlighting the hydride transfer mechanism.

TollensMechanism Substrate Isobutyraldehyde (Enolizable) Intermediate Hydroxypivaldehyde (Aldol Adduct) Substrate->Intermediate Aldol Addition (Base Cat.) HCHO1 Formaldehyde (Electrophile) HCHO1->Intermediate Complex Tetrahedral Intermediate Intermediate->Complex Nucleophilic Attack HCHO2 Formaldehyde (Reductant) HCHO2->Complex Product Neopentyl Glycol (1,3-Diol) Complex->Product Hydride Transfer (Cannizzaro) Byproduct Formate Salt Complex->Byproduct Oxidation

Figure 1: Mechanistic pathway of the Tollens’ condensation. Note the dual role of formaldehyde as both carbon source and reducing agent.[2]

Experimental Protocol

Target: 2,2-Dimethyl-1,3-propanediol (Neopentyl Glycol) Scale: 1.0 Molar (approx. 100g theoretical yield)

Reagents & Equipment
ReagentSpecificationRole
Isobutyraldehyde>99%, freshly distilledSubstrate
Formaldehyde37% aq. solution (Formalin)Electrophile & Reductant
Potassium Carbonate (

)
Anhydrous, powderBase Catalyst
WaterDeionizedSolvent
Equipment Specification Purpose
Reactor3-Neck Round Bottom FlaskMain vessel
Addition FunnelPressure-equalizingControlled aldehyde addition
ThermometerDigital, internal probeCritical temp monitoring
Step-by-Step Procedure
Phase 1: Reagent Preparation & Initiation
  • Charge Reactor: In the 3-neck flask, combine 2.2 equivalents of Formaldehyde (165 mL of 37% solution) and 1.0 equivalent of Potassium Carbonate (69g dissolved in minimal water).

    • Expert Insight: Using

      
       is milder than NaOH, reducing the risk of resinification (polymerization) of the aldehyde, though the reaction time is slightly longer.
      
  • Temperature Control: Cool the mixture to 15–20°C using an ice-water bath.

    • Critical Parameter: The Cannizzaro reaction is highly exothermic. Starting cool allows control over the initial aldol step before the heat-generating reduction takes over.

Phase 2: Controlled Addition (The Aldol Step)
  • Addition: Place 1.0 equivalent of Isobutyraldehyde (72g) in the addition funnel.

  • Rate: Add dropwise over 60–90 minutes.

  • Monitoring: Maintain internal temperature below 35°C .

    • Why: Temperatures >40°C during addition promote the evaporation of isobutyraldehyde (b.p. 63°C) and the formation of Tishchenko ester byproducts.

Phase 3: The Cannizzaro Drive
  • Heating: Once addition is complete, remove the ice bath. The reaction may self-heat.

  • Reflux: Gradually heat the mixture to 60–70°C and hold for 2 hours.

    • Validation: Monitor the disappearance of the intermediate hydroxypivaldehyde via TLC (Ethyl Acetate:Hexane 1:1) or GC. The spot for the aldehyde should vanish, leaving the lower-running diol.

Phase 4: Workup & Purification[3]
  • Concentration: Distill off excess formaldehyde and water under reduced pressure (rotary evaporator) until a thick syrup remains.

  • Extraction: Dissolve the syrup in warm water and perform continuous extraction with Ethyl Acetate or Toluene (if product is sufficiently hydrophobic). For NPG, crystallization from benzene or ethyl acetate/hexane is common.

    • Alternative: For high purity, vacuum distillation is preferred. NPG boils at ~208°C (atm), so high vacuum (<10 mmHg) is required to distill at manageable temperatures (~100°C).

  • Crystallization: Dissolve the crude solid in hot benzene or ethyl acetate, filter while hot to remove formate salts, and cool to crystallize.

Workflow Visualization

Workflow Start Reagent Prep (HCHO + Base) Cooling Cool to 15°C Start->Cooling Addition Add Isobutyraldehyde (Dropwise, <35°C) Cooling->Addition Reaction Heat to 60°C (Cannizzaro Drive) Addition->Reaction Check QC Check (GC/TLC for Aldehyde) Reaction->Check Check->Reaction Incomplete Workup Evaporation & Solvent Extraction Check->Workup Pass Purify Recrystallization (EtOAc/Hexane) Workup->Purify

Figure 2: Operational workflow for the synthesis of 2,2-disubstituted 1,3-diols.

Critical Process Parameters (CPP) & Troubleshooting

ParameterTarget RangeDeviation ConsequenceCorrective Action
Stoichiometry 2.2 - 2.5 eq HCHO< 2.0 eq: Incomplete reduction, mixed aldol products.Ensure excess Formalin is used; account for volatility.
Addition Temp 15°C - 30°C> 40°C: Vapor loss of substrate; Tishchenko ester formation.Increase cooling capacity; slow addition rate.
pH 9 - 11< 8: Reaction stalls. > 12: Polymerization of formaldehyde.Buffer with Carbonate; add base slowly if pH drops.
Formate Removal N/ASalt contamination in final product.Hot filtration during crystallization is mandatory.
Common Impurities
  • Hydroxypivalyl Hydroxypivalate (Tishchenko Ester): Formed if the Cannizzaro step is too slow or base concentration is too low.

  • Formals: Cyclic acetals formed from the reaction of the diol product with excess formaldehyde under acidic conditions (avoid acidifying the workup too early).

References

  • Organic Syntheses. "2,2-Dimethyl-1,3-Propanediol". Org.[4][5][6][7] Synth.1959 , 39, 630-635. Link (Note: While this link refers to derivatives, the core NPG synthesis is foundational in Org. Syn. history).

  • ChemicalBook. "The synthesis method of neopentyl glycol". ChemicalBook Industrial Processes. Link

  • National Institutes of Health (PMC). "Development of Methods for the Synthesis of Neopentyl Glycol by Hydrogenation of Hydroxypivaldehyde". Materials (Basel). 2021 , 14(18), 5419. Link

  • Science Snail. "The Tollens Condensation: Mechanism and Protocol". The Science Snail Chemistry Portal. Link

  • Jiuan Chemical. "Understanding the Neopentyl Glycol Production Process". Industrial Application Notes. Link

Sources

Advanced Catalytic Architectures: Utilizing 1,3-Diether Donors for High-Isotacticity Polypropylene Synthesis

[1]

Executive Summary

This guide details the application of 1,3-diether internal donors (specifically 2,2-disubstituted-1,3-dimethoxypropanes) in the synthesis of isotactic polypropylene (iPP).[1] Unlike 4th-generation phthalate-based systems, 1,3-diethers function as "super-donors," enabling the production of high-isotacticity polymers without the requirement for External Electron Donors (EEDs).

Key Advantages for Development:

  • Phthalate-Free Chemistry: Compliant with REACH and medical-grade standards (ISO 10993) for drug delivery devices (syringes, IV bags).

  • Narrow Molecular Weight Distribution (MWD): Ideal for high-speed fiber spinning and thin-wall injection molding.

  • High Hydrogen Response: Superior control over Melt Flow Rate (MFR) during reactor operations.

Mechanistic Principles: The "Diether Effect"

The superiority of 1,3-diethers stems from their specific coordination geometry with the

1
Coordination Chemistry

In Ziegler-Natta catalysis, the active sites are located on the coordinate-unsaturated edges of

  • Phthalates (4th Gen): Bind to the (110) face but are easily displaced by the aluminum alkyl cocatalyst (

    
    ) unless a silane External Donor (EED) is added to restore stereoselectivity.
    
  • 1,3-Diethers (5th Gen): Form a stable, bidentate chelate with the

    
     atom on the (110) face. The specific distance between the two oxygen atoms (
    
    
    ) matches the crystallographic geometry of the
    
    
    lattice perfectly.

Causality: The high steric bulk of the substituents at the 2-position (e.g., isopropyl, isobutyl, or fluorenyl groups) creates a rigid steric environment. This forces the incoming propylene monomer to insert in a specific orientation (stereocontrol) and prevents the donor from being extracted by the cocatalyst. Consequently, no external donor is required. [2]

Catalyst Architecture Diagram

DietherMechanismMgCl2MgCl2 Support(110 Face)TiCl4TiCl4(Active Center)MgCl2->TiCl4 AnchorsPolymerIsotactic Polypropylene(Narrow MWD)TiCl4->Polymer Propylene InsertionDiether1,3-Diether Donor(Bidentate Chelation)Diether->MgCl2 Coordinates Strongly(Prevents extraction)Diether->TiCl4 Steric Directing EffectAlkylAl-Alkyl Cocatalyst(Activator)Alkyl->TiCl4 Alkylates

Figure 1: Mechanistic interaction of 1,3-diether donors stabilizing the active site on the MgCl2 lattice.

Experimental Protocols

Protocol A: Synthesis of Diether-Modified Catalyst

Objective: Preparation of a

Safety:

Materials:

  • Anhydrous

    
     adduct (
    
    
    ) spherical support.
  • 
     (neat).[3]
    
  • Internal Donor: 9,9-bis(methoxymethyl)fluorene (BMMF).

  • Solvent: Anhydrous Toluene or Chlorobenzene.

Step-by-Step Procedure:

  • Suspension: In a 500 mL multi-neck reactor equipped with a mechanical stirrer, suspend

    
     of 
    
    
    adduct in
    
    
    of anhydrous toluene at
    
    
    .
  • Titanation (1st Stage): Slowly add

    
     of 
    
    
    dropwise. Maintain temperature at
    
    
    to prevent uncontrolled exothermic reaction.
  • Heating & Donor Addition:

    • Raise temperature to

      
      .
      
    • Add the 1,3-diether donor (molar ratio

      
      ).
      
    • Heat the mixture to

      
       and hold for 2 hours with stirring (500 rpm).
      
  • Filtration: Stop stirring, allow the solid to settle, and siphon off the supernatant liquid (containing excess

    
     and reaction byproducts).
    
  • Titanation (2nd Stage): Add fresh

    
     (
    
    
    ) to the solid. Heat to
    
    
    for 60 minutes to ensure full surface saturation.
  • Washing: Siphon off liquid. Wash the solid catalyst 6 times with anhydrous hexane at

    
     until no chloride ions are detected in the wash (titrate with 
    
    
    to verify).
  • Drying: Dry the catalyst under vacuum at

    
    .
    

Validation Criteria:

  • Ti Content:

    
    .
    
  • Donor Content:

    
    .
    
Protocol B: Bulk Polymerization of Propylene

Objective: Evaluate catalyst performance and polymer isotacticity.

Materials:

  • Catalyst from Protocol A.

  • Cocatalyst: Triethylaluminum (TEAL), 10% wt in hexane.

  • Monomer: Polymerization grade Propylene (liquid).

  • Hydrogen (chain transfer agent).

Step-by-Step Procedure:

  • Reactor Prep: Purge a 2L stainless steel autoclave with nitrogen at

    
     for 1 hour to remove moisture. Cool to 
    
    
    .
  • Scavenging: Introduce TEAL (

    
    ) into the reactor to scavenge residual poisons.
    
  • Catalyst Injection:

    • Mix

      
       of solid catalyst with TEAL (
      
      
      molar ratio
      
      
      ) in a catalyst injection tube.
    • Note: No External Donor (Silane) is added.

  • Feeding:

    • Inject the catalyst mixture into the reactor using a stream of liquid propylene (

      
      ).
      
    • Add Hydrogen gas (

      
      , standard volume) to control molecular weight.
      
  • Polymerization:

    • Raise temperature to

      
       within 10 minutes.
      
    • Maintain reaction for 1 hour under stirring (typical pressure

      
      ).
      
  • Quenching: Vent unreacted monomer. Flush reactor with nitrogen. Collect polymer powder.

Polymerization Workflow Diagram

PolymerizationWorkflowPrepReactor Prep(N2 Purge / 90°C)ScavengeScavenging(Add TEAL)Prep->ScavengeInjectionCatalyst Injection(Cat + TEAL, No EED)Scavenge->InjectionReactionPolymerization(70°C, Liquid Propylene)Injection->Reaction + H2 ControlQuenchQuench & Vent(Recovery)Reaction->Quench

Figure 2: Operational workflow for bulk propylene polymerization using diether catalysts.

Data Analysis & Characterization

Comparative Performance

The following table contrasts the performance of a standard 4th Generation (Phthalate) system against the 5th Generation (Diether) system described above.

FeaturePhthalate System (4th Gen)Diether System (5th Gen)Impact on Application
External Donor Required (Silane)None Required Simplified process; lower cost.
Activity


Higher throughput; lower catalyst residue.
Isotacticity (I.I.)


Higher stiffness and heat resistance.
MW Distribution Broad (

)
Narrow (

)
Reduced warpage in molding; better fiber spinning.
Hydrogen Response ModerateVery High Access to ultra-high melt flow grades (MFR > 100).
Toxicity Profile Phthalate concernsClean / Phthalate-Free Medical/Food Grade compliant.
Analytical Methods

To validate the protocol, the following analyses are mandatory:

  • NMR Triad Analysis (

    
    ):  To determine stereoregularity. Look for the mmmm pentad signal. Diether catalysts typically yield mmmm > 97%.
    
  • GPC (Gel Permeation Chromatography): To confirm Narrow MWD. A Polydispersity Index (PDI) of

    
     confirms the "diether effect."
    
  • Xylene Solubles (XS): Gravimetric analysis. Target XS

    
     indicates high stereospecificity.
    

Medical & Drug Delivery Applications

For drug development professionals, the transition to 1,3-diether PP is critical for Extractables and Leachables (E&L) studies.

  • Regulatory Compliance: Phthalates (like DIBP, DEHP) are classified as Substances of Very High Concern (SVHC) under REACH due to endocrine disruption potential.

  • Application: 1,3-diether PP is the material of choice for:

    • Disposable Syringes: High transparency (due to narrow MWD) and radiation resistance.

    • IV Bags: No migration of plasticizers into the drug solution.

    • Labware: Pipette tips requiring low retention and high purity.

References

  • Barbé, P. C., Cecchin, G., & Noristi, L. (1987). The Catalytic System Ti-Complex/MgCl2.[4][5][6][7] Advances in Polymer Science. Link

  • Chadwick, J. C. (2003). Ziegler–Natta catalysts for propylene polymerization: structural insights and mechanistic models. Macromolecular Symposia. Link

  • Morini, G., Balbontin, G., & Gurevitch, Y. (2013). Ziegler-Natta Catalysts for Propylene Polymerization: The Role of Internal and External Donors. LyondellBasell Technical Paper.
  • SABIC Global Technologies. (2021). Process for polymerization of polypropylene using Ziegler-Natta procatalyst with novel 1,3-diether internal electron donors.[8][4][9] WO2021063930A1.[9] Link

  • European Chemicals Agency (ECHA). Authorization List (Annex XIV) - Phthalates.[10]Link

Scale-up synthesis methods for 2-isopentyl-2-isopropylpropane-1,3-diol

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Process Development and Scale-Up of 2-Isopentyl-2-isopropylpropane-1,3-diol

Executive Summary

This Application Note details the scalable synthesis of 2-isopentyl-2-isopropylpropane-1,3-diol (CAS: 129228-29-1), a specialized gem-disubstituted diol. Structurally analogous to neopentyl glycol but with significantly higher steric bulk and lipophilicity, this molecule serves as a critical intermediate for hydrolytically stable polyesters, high-performance lubricants, and pharmaceutical linkers.

The bulky quaternary center at the 2-position presents specific synthetic challenges, particularly regarding the sequence of alkylation and the reduction of the sterically hindered ester moieties. This guide prioritizes a Malonate-Red-Al route designed for reliability, safety, and reproducibility in Kilo-Lab environments (1–10 kg scale), while acknowledging alternative industrial aldol routes.

Strategic Pathway Selection

Two primary retrosynthetic pathways exist for this target. The selection depends heavily on available equipment and scale.

Pathway A: The Malonate Diester Route (Recommended for Pharma/Fine Chem)
  • Mechanism: Sequential alkylation of diethyl malonate followed by hydride reduction.

  • Pros: High reliability; uses standard multipurpose reactors; avoids high-pressure hydrogenation; highly modular.

  • Cons: Lower atom economy compared to Pathway B.

  • Verdict: This is the focus of this Application Note due to its operational robustness.

Pathway B: The Aldol-Cannizzaro Route (Industrial/Commodity Scale)
  • Mechanism: Self-aldol condensation of isovaleraldehyde

    
     Hydrogenation 
    
    
    
    Cross-Cannizzaro with formaldehyde [1].
  • Pros: High atom economy; low raw material cost.

  • Cons: Requires specialized high-pressure hydrogenation (to reduce the

    
    -unsaturated aldehyde intermediate) and precise catalyst control to prevent side reactions.
    

Retrosynthetic Analysis & Workflow

The synthesis constructs the quaternary center by exploiting the nucleophilicity of malonate enolates.

Critical Chemical Logic: The order of alkylation is decisive.

  • Isopropyl Group: Introduction of a secondary alkyl group via

    
     is slow and prone to elimination (
    
    
    
    ). It is difficult to introduce after the isopentyl group is already present due to the steric bulk of the nucleophile.
  • Isopentyl Group: A primary alkyl halide (1-bromo-3-methylbutane) undergoes fast, clean

    
     substitution.
    

Figure 1: Retrosynthetic logic prioritizing the introduction of the primary alkyl group (isopentyl) onto the hindered secondary-substituted malonate.

Detailed Protocols

Protocol A: Synthesis of Diethyl 2-isopentyl-2-isopropylmalonate

Objective: Create the quaternary carbon center. Scale: 1.0 mol basis.

ReagentMWEquiv.[1][2][3]Mass/VolRole
Diethyl isopropylmalonate202.251.0202.3 gSubstrate
Sodium Hydride (60% in oil)24.001.144.0 gBase
1-Bromo-3-methylbutane151.051.2181.3 gElectrophile
DMF (Anhydrous)--1.0 LSolvent

Step-by-Step Methodology:

  • Reactor Setup: Use a 3-neck flask equipped with a mechanical stirrer, internal temperature probe, and N2 inlet.

  • Deprotonation:

    • Charge NaH and DMF. Cool to 0°C.

    • Add Diethyl isopropylmalonate dropwise over 60 minutes. Caution: H2 gas evolution.

    • Allow the mixture to warm to 25°C and stir for 1 hour to ensure complete enolate formation. The solution should become clear or slightly turbid.

  • Alkylation:

    • Add 1-Bromo-3-methylbutane (Isopentyl bromide) in a single portion.

    • Heat the reaction mixture to 80°C .

    • Monitor: Track consumption of the starting material by GC-MS. The reaction typically requires 6–12 hours. The steric bulk of the isopropyl group retards the attack on the incoming bromide.

  • Workup:

    • Cool to room temperature.[4] Quench carefully with water (500 mL) to destroy excess hydride.

    • Extract with MTBE (3 x 400 mL).

    • Wash combined organics with Brine (2 x 500 mL) to remove DMF.

    • Dry over MgSO4 and concentrate in vacuo.

  • Purification:

    • Vacuum distillation is required to separate the product from unreacted starting material and mineral oil.

    • Target BP: ~135–145°C at 5 mmHg.

Protocol B: Scale-Up Reduction using Red-Al

Why Red-Al? While Lithium Aluminum Hydride (LAH) is standard on a gram scale, it is hazardous at the kilo-scale due to pyrophoricity and the formation of "granite-like" aluminum salts that trap product. Red-Al (Sodium bis(2-methoxyethoxy)aluminum hydride) is non-pyrophoric, soluble in toluene, and thermodynamically more stable, making it the industrial standard for hindered ester reductions [2].

Scale: 1.0 mol diester input.

ReagentMWEquiv.[1][2][3]Mass/VolRole
Diethyl 2-isopentyl-2-isopropylmalonate~272.41.0272.4 gSubstrate
Red-Al (70% wt in Toluene)202.163.5*~1010 g (~980 mL)Reductant
Toluene (Anhydrous)--1.5 LSolvent
Rochelle Salt (sat. aq.)--1.0 LQuench

*Note: 3.5 equivalents of hydride are used (theoretical is 2.0 per ester, total 4.0 hydride equivalents needed? No. Each Red-Al molecule provides 2 hydrides. Stoichiometry: 1 mol diester requires 4 mol H-. 1 mol Red-Al provides 2 mol H-. Thus, 2.0 mol Red-Al is stoichiometric. We use 3.5 mol Red-Al (1.75 excess) to drive the reaction against steric hindrance).

Step-by-Step Methodology:

  • Dosing Strategy:

    • Charge Red-Al solution and Toluene into the reactor. Heat to 60°C .

    • Expert Insight: Unlike LAH, where ester is added to hydride, Red-Al reactions are often run by adding the ester to the hot Red-Al solution ("Inverse Addition") or vice-versa. For hindered substrates, adding the ester to the pre-heated Red-Al ensures immediate high concentration of reductant, driving the reaction.

  • Reaction:

    • Add the Diester (diluted 1:1 in Toluene) dropwise to the Red-Al solution over 2 hours.

    • Exotherm Control: Maintain internal temperature between 60–70°C.

    • After addition, reflux (110°C) for 4 hours. The steric hindrance at the quaternary center requires thermal energy to drive the reduction of the intermediate aldehyde/hemiacetal species to the alcohol.

  • Quenching (The Critical Step):

    • Cool mixture to 10°C.

    • Protocol: Slowly add the reaction mixture into a pre-chilled solution of 20% aqueous Rochelle Salt (Potassium Sodium Tartrate).

    • Why? Rochelle salt chelates the aluminum species, preventing the formation of slimy emulsions common with hydroxide quenches [3].

    • Stir vigorously for 2 hours until two clear layers form.

  • Isolation:

    • Separate the organic (Toluene) layer.

    • Wash aqueous layer with Ethyl Acetate (2 x 500 mL).

    • Combine organics, wash with brine, and dry.

  • Purification:

    • Concentrate to obtain the crude diol (viscous oil or low-melting solid).

    • Crystallization: Dissolve in hot Hexanes or Heptane/IPA (9:1). Cool slowly to 0°C. The diol should crystallize as white needles.

    • Alternative: If the product remains an oil (common with isopentyl mixtures), perform high-vacuum distillation (BP approx 160°C @ 1 mmHg).

Process Engineering & Safety Visualization

The following diagram illustrates the scale-up reactor configuration, emphasizing the "Inverse Quench" technique required for aluminum hydride workups.

Figure 2: Process flow diagram highlighting the safety-critical quench step using Rochelle Salt to manage aluminum byproducts.

Quality Control & Characterization

  • 1H NMR (CDCl3): Look for the disappearance of the ethyl ester quartet (~4.1 ppm). The product will show distinct signals for the -CH2OH protons (singlet or AB quartet depending on conformation) around 3.4–3.6 ppm. The isopropyl methyls will appear as a doublet, and the isopentyl methyls as a doublet further upfield.

  • GC-MS: Ensure no mono-reduced (alcohol-ester) intermediate remains.

  • Water Content: Karl Fischer titration is essential if the diol is to be used in polyurethane synthesis, as moisture competes with isocyanates.

References

  • Patent: De Vries, J. G., et al. "Process for the preparation of 2-isopentyl-2-isopropyl-1,3-dimethoxypropane." WO2022078576A1. World Intellectual Property Organization. Link (Describes the aldehyde/Cannizzaro route to the diol precursor).

  • Article: Bajwa, N., & Jennings, M. P. (2008).[5][6] "An Efficient 1,2-Chelation-Controlled Reduction of Protected Hydroxy Ketones via Red-Al." The Journal of Organic Chemistry, 73(9), 3638–3641. Link (Demonstrates Red-Al efficacy and chelation models).

  • Protocol: Fieser, L. F., & Fieser, M. (1967).[7] Reagents for Organic Synthesis, Vol. 1, p. 581. Wiley. (Standard reference for Aluminum Hydride workups; Rochelle salt modification is the modern standard for scale-up).

  • Data: PubChem Compound Summary for CID 11745391, 2-Isopentyl-2-isopropylpropane-1,3-diol.[8] Link

Sources

Troubleshooting & Optimization

Technical Support Center: Reduction of 2-Isopropyl-2-Isopentylmalonate

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Improving yield in the reduction of 2-isopropyl-2-isopentylmalonate to 2-isopropyl-2-isopentylpropane-1,3-diol. Ticket ID: CHEM-SUP-8821 Assigned Specialist: Dr. A. Vance, Senior Application Scientist Status: Open

Executive Summary & Core Challenge

The Problem: Users frequently report yields below 50% when reducing 2-isopropyl-2-isopentylmalonate. The Cause: This substrate possesses a quaternary carbon at the


-position, flanked by two bulky alkyl groups (isopropyl and isopentyl). This creates significant steric shielding  of the carbonyl carbons, retarding nucleophilic attack by hydride reagents. Furthermore, the resulting dialkoxide intermediate forms tight, gelatinous complexes with aluminum salts, trapping the product during workup.

The Solution: Yields >85% are achievable by shifting from standard protocols to a High-Force Reduction strategy:

  • Thermodynamic Forcing: Utilizing THF at reflux (66°C) rather than Diethyl Ether (35°C).

  • Stoichiometric Excess: Increasing Lithium Aluminum Hydride (LAH) loading to 2.5 equivalents.

  • Lattice Disruption: Implementing the Fieser Workup to prevent product entrapment in aluminum emulsions.

Troubleshooting Guide & FAQs

Category A: Reaction Incompleteness[1]

Q: I used 1.0 equivalent of LAH, but I still see starting material on TLC. Why? A: While 1.0 molar equivalent of LiAlH


 theoretically provides the 4 hydrides necessary to reduce one mole of diester, it is insufficient for this sterically hindered substrate. The bulky isopropyl and isopentyl groups create a "steric wall," making the second reduction step (aldehyde 

alcohol) kinetically sluggish.
  • Fix: Increase LAH to 2.0–2.5 equivalents . The excess hydride concentration drives the kinetics forward according to Le Chatelier’s principle.

Q: The reaction stalls after 4 hours. Should I add more LAH? A: If you are in Diethyl Ether (Et


O), adding more reagent won't help as much as changing the temperature. The activation energy for attacking this crowded center is high.
  • Fix: Switch solvent to Tetrahydrofuran (THF) . The higher boiling point (66°C vs 35°C) provides the thermal energy required to overcome the steric barrier.

Category B: Workup & Isolation (The "Yield Killer")

Q: My crude mixture turned into a thick, grey gel during quenching. I can't filter it. A: You are experiencing the "Aluminum Sponge" effect. Random quenching with water generates undefined hydrated aluminum oxides that trap your diol product in their lattice.

  • Fix: Use the Fieser Workup (see Protocol below). This generates a granular, sand-like precipitate of lithium aluminate that releases the product and filters easily.

Q: Can I use NaBH


 instead to avoid the fire hazard? 
A:  generally, no. Sodium Borohydride is too mild to reduce esters effectively without additives (like LiCl or mixed anhydrides). For a hindered malonate, NaBH

will likely result in <10% conversion or partial hydrolysis.
  • Alternative: If LAH is strictly prohibited, use Red-Al (Sodium bis(2-methoxyethoxy)aluminum hydride) in toluene at 80°C. It is more thermally stable and soluble, but LAH remains the gold standard for this specific transformation.

Optimized Experimental Protocol

Standard Operating Procedure (SOP-RED-MAL-04)

Reagents & Stoichiometry
ComponentEquiv.RoleCritical Attribute
Substrate 1.0ReactantDry, azeotroped with toluene if needed
LiAlH

(2.4M in THF)
2.5ReductantUse solution for safer handling
THF (Anhydrous) 10-15 VSolventInhibitor-free, Dry (<50 ppm H

O)
Rochelle's Salt N/AWorkupSaturated aqueous solution (Alternative to Fieser)
Step-by-Step Workflow
  • System Prep: Flame-dry a 3-neck round bottom flask equipped with a reflux condenser and addition funnel. Flush with Nitrogen (N

    
    ) for 15 mins.
    
  • Reagent Charge: Charge LiAlH

    
     (2.5 equiv) and anhydrous THF (50% of total volume) into the flask. Cool to 0°C.[1][2][3][4]
    
  • Addition: Dissolve 2-isopropyl-2-isopentylmalonate in the remaining THF. Add dropwise over 30–45 minutes.

    • Note: Gas evolution (H

      
      ) will be vigorous. Control temp <10°C.
      
  • The "Push": Once addition is complete, remove the ice bath. Allow to warm to RT, then heat to gentle reflux (66°C) for 12–16 hours.

    • Checkpoint: Monitor by TLC (30% EtOAc/Hexane). Stain with PMA (Phosphomolybdic Acid) as diols are not UV active.

  • The Fieser Quench (Critical Step):

    • Cool reaction to 0°C.[1][2][3][4]

    • For every x grams of solid LiAlH

      
       used initially, add carefully in this order:
      
      • x mL Water (Dropwise! Exothermic).

      • x mL 15% Aqueous NaOH.

      • 3x mL Water.

  • Isolation: Warm to RT and stir for 30 minutes. The grey slime will turn into a white, granular solid. Filter through a Celite pad.[1] Wash the pad with hot THF.

  • Purification: Concentrate the filtrate. The resulting oil is usually >90% pure. If necessary, distill under high vacuum (bulb-to-bulb) or recrystallize if solid (mp is often low).

Visualizing the Pathway

The following diagram illustrates the critical decision nodes and chemical pathways for this reduction.

MalonateReduction Start Start: 2-isopropyl-2-isopentylmalonate Setup Setup: Dry THF, N2 atm Cool to 0°C Start->Setup Addition Add LiAlH4 (2.5 equiv) Dropwise Addition Setup->Addition Reflux Reflux (66°C) 12-16 Hours Addition->Reflux Check TLC/GC Check Complete? Reflux->Check Quench Cool to 0°C Fieser Quench (1:1:3) Check->Quench Yes MoreTime Extend Reflux (+4 Hours) Check->MoreTime No Granular Form Granular Aluminate Salts Quench->Granular H2O, NaOH, H2O Filter Filter (Celite) & Concentrate Granular->Filter Product Product: 2-isopropyl-2-isopentylpropane-1,3-diol Filter->Product MoreTime->Check

Caption: Optimized workflow for sterically hindered malonate reduction, emphasizing the reflux loop and Fieser quench sequence.

References

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (Standard protocols for LAH reduction and stoichiometry).

  • Fieser, L. F., & Fieser, M. (1967). Reagents for Organic Synthesis (Vol. 1, pp. 581-595). Wiley. (Source of the "Fieser Workup" n:n:3n method).

  • Brown, H. C., & Krishnamurthy, S. (1979). Forty years of hydride reductions. Tetrahedron, 35(6), 567-607. (Mechanistic insight into steric hindrance in hydride reductions).

  • Seyden-Penne, J. (1997). Reductions by the Alumino- and Borohydrides in Organic Synthesis. Wiley-VCH. (Comprehensive guide on selecting hydrides for hindered esters).

Sources

Technical Support Center: Purification of Viscous Hindered Diols

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Purification & Isolation Strategies for Viscous, Hindered Diol Compounds Document ID: TS-ORG-DIOL-004 Last Updated: 2025-06-15 Audience: Senior Chemists, Process Development Scientists

Introduction: The "Sticky" Problem

Hindered diols (e.g., substituted 1,3-propanediols, pinacols) present a unique "perfect storm" of purification challenges. Their dual hydroxyl groups create extensive hydrogen bonding networks, leading to high viscosity and high boiling points . Simultaneously, steric bulk around the hydroxyls often disrupts crystal lattice packing, causing the material to "oil out" rather than crystallize.

This guide moves beyond standard protocols to address the specific physics of these "sticky" molecules.

Module 1: Decision Matrix & Workflow

Before selecting a technique, assess the physical state of your crude material. Do not force a technique that the physical properties resist.

PurificationWorkflow Start Crude Viscous Diol CheckTLC TLC Analysis (Rf & Separation) Start->CheckTLC Decision1 Is impurity polarity distinct? CheckTLC->Decision1 PathChrom Flash Chromatography (Dry Load Required) Decision1->PathChrom Yes (ΔRf > 0.15) CheckState Physical State? Decision1->CheckState No (Streaking/Overlap) PathDistill Vacuum Distillation (Kugelrohr) PathDeriv Derivatization (Acetonide Formation) Solid Recrystallization (Anti-Solvent/Trituration) CheckState->Solid Semi-Solid/Solid Oil Attempt Trituration with Pentane CheckState->Oil Viscous Oil Oil->PathDistill Thermally Stable Oil->PathDeriv Thermally Labile or Co-eluting

Figure 1: Strategic decision tree for selecting the optimal purification method based on impurity profile and physical state.

Module 2: Troubleshooting Chromatography (The "Streaking" Issue)

Q: My diol streaks across the TLC plate and column, making separation impossible. How do I fix this?

A: Streaking is caused by the diol's hydroxyl groups hydrogen-bonding to the silanols on the silica gel surface. Hindered diols are particularly prone to this because the bulk prevents clean adsorption/desorption kinetics.

Protocol: The "High-Load" Flash Technique
  • Mobile Phase Modification:

    • Do not use standard Hexane/Ethyl Acetate alone.

    • The Fix: Use DCM/Methanol (95:5 to 90:10) . Methanol competes for the active sites on the silica, sharpening the peak.

    • Alternative: If using Hex/EtOAc, add 1% Triethylamine (TEA) to buffer the silica, though this is less common for neutral diols than amines.

  • Sample Loading (Critical Step):

    • Never liquid load a viscous diol. The viscosity causes "fingering" (uneven flow channels) in the column.

    • Dry Loading: Dissolve the crude oil in a minimum amount of DCM. Add silica gel (ratio 1:2 crude:silica). Evaporate to a free-flowing powder on a rotovap.[1] Load this powder onto the column.

Data: Solvent System Selection

Polarity RequirementRecommended Solvent SystemNotes
Low Polarity Hexane / EtOAc (3:1)Good for protected diols (acetonides).[2][3][4]
Medium Polarity DCM / Methanol (98:2)Standard starting point for free diols.
High Polarity DCM / Methanol (90:10)For very short, polar diols. Watch for silica dissolution >10% MeOH.[5]

Module 3: Distillation of Viscous Oils (Kugelrohr)

Q: My compound has a high boiling point (>200°C) and decomposes before distilling. How do I purify it?

A: Standard distillation requires too much heat to push the viscous vapor through a long condenser. You need a Kugelrohr (Bulb-to-Bulb) Distillation setup.[6][7][8][9]

Why Kugelrohr?
  • Short Path: Distance from pot to receiver is <10 cm.

  • Mechanical Action: The rocking motor spreads the viscous oil into a thin film, increasing surface area and preventing "bumping."

Protocol: Kugelrohr Operation
  • Loading: Place crude oil in the terminal bulb (oven side). Fill no more than 1/3 volume.

  • Vacuum: Connect to a high-vacuum manifold (<0.5 mmHg is mandatory).

    • Tip: Ensure your cold trap is clean; diols can sublime and clog lines.

  • Cooling: The receiving bulb must be cooled with Dry Ice/Acetone. Water condensers are insufficient for high-vacuum work.

  • Execution:

    • Start rotation.[6][7]

    • Ramp temperature slowly (10°C increments).

    • The "Sweat" Check: Watch for a "sweat" (condensation ring) moving from the oven bulb to the receiver.

Warning: If the diol is a solid at room temperature, it may solidify in the bridge between bulbs. Use a heat gun to gently melt it into the receiver.

Module 4: The "Oiling Out" Phenomenon (Crystallization)[10][11]

Q: I tried to recrystallize, but I got a cloudy emulsion that settled into a sticky oil at the bottom. What happened?

A: You experienced Liquid-Liquid Phase Separation (LLPS) , or "oiling out." This happens when the melting point of the solvated compound drops below the boiling point of the solvent mixture.[10]

Technique: Trituration & Seeding[1]
  • The "Scratch" Method:

    • Dissolve the oil in a minimum amount of "Good Solvent" (e.g., Diethyl Ether or DCM).

    • Add "Bad Solvent" (e.g., Pentane or Hexane) dropwise until persistent cloudiness appears.

    • Crucial Step: Do not heat. Instead, add a seed crystal (if available) or scratch the glass side vigorously with a glass rod. The friction creates nucleation sites.

  • Solvent Choice for Hindered Diols:

    • Hindered diols are often too soluble in alcohols and too insoluble in alkanes.

    • Magic Mix: Toluene/Heptane . Toluene often solvates the aromatic/bulky parts well, while Heptane acts as a gentle anti-solvent.

Module 5: The "Escape Hatch" – Derivatization (Acetonide Protection)

Q: Physical separation failed. The impurities co-distill and co-elute. What now?

A: Change the chemical properties. Convert the polar, H-bonding diol into a non-polar Acetonide (Isopropylidene acetal) . This lowers the boiling point and viscosity, making purification easy.

Mechanism & Protocol
  • Protection:

    • React Crude Diol + 2,2-Dimethoxypropane (DMP) + catalytic p-Toluenesulfonic acid (pTsOH) in Acetone.

    • Result: The diol becomes a cyclic ether. Polarity drops drastically (Rf moves from ~0.1 to ~0.8).

  • Purification:

    • Run a fast silica plug (Hexane/EtOAc 9:1). The non-polar acetonide flies through; polar impurities stay behind.

    • Alternatively, distill the acetonide (Boiling point will be 50-80°C lower than the diol).

  • Deprotection:

    • Stir purified acetonide in Methanol with 1M HCl or Dowex-H+ resin.

    • Evaporate solvent.[2][11]

AcetonideWorkflow Crude Crude Diol (Polar/Viscous) Protect Reaction: Acetone/DMP + H+ Crude->Protect Acetonide Acetonide Derivative (Non-Polar/Volatile) Protect->Acetonide Viscosity Drops Purify Flash Column (Hex/EtOAc) Acetonide->Purify Easy Separation Hydrolysis Deprotection: HCl/MeOH Purify->Hydrolysis PureDiol Pure Diol Hydrolysis->PureDiol

Figure 2: The derivatization strategy allows for easy purification of the intermediate before returning to the target molecule.

References

  • BenchChem. (n.d.). A Comparative Guide to Diol Protection Strategies in Organic Synthesis. Retrieved from

  • University of Rochester. (n.d.). Chromatography: Solvent Systems For Flash Column. Retrieved from

  • Wikipedia. (n.d.). Kugelrohr Distillation. Retrieved from

  • Mettler Toledo. (n.d.). Oiling Out in Crystallization. Retrieved from

  • Organic Chemistry Portal. (n.d.). Acetonides - Protection and Deprotection.[3] Retrieved from

Sources

Technical Support Center: Synthesis of 2-Amino-5-Iodobenzoic Acid (CAS 129228-29-1)

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the synthesis of 2-Amino-5-Iodobenzoic Acid (CAS 129228-29-1). This document provides in-depth troubleshooting advice and detailed protocols to help researchers, scientists, and drug development professionals minimize side reactions and optimize synthesis outcomes. Our guidance is grounded in established chemical principles and field-proven experience to ensure you can navigate the common challenges associated with this procedure.

Introduction to the Synthesis

The preparation of 2-amino-5-iodobenzoic acid is a classic example of electrophilic aromatic substitution on a highly activated benzene ring. The starting material, 2-aminobenzoic acid (anthranilic acid), contains two functional groups: an activating, ortho-, para-directing amino group (-NH₂) and a deactivating, meta-directing carboxylic acid group (-COOH).[1][2] The powerful activating effect of the amino group dominates, directing the incoming electrophile primarily to the para position (position 5) relative to it.

The most common synthetic route involves the direct iodination of anthranilic acid. While seemingly straightforward, the high reactivity of the aniline derivative can lead to several side reactions, impacting both yield and purity.[3][4] This guide will focus on a widely-used method employing an oxidizing agent to generate the electrophilic iodine species in situ, a technique known to be efficient and high-yielding.[5][6][7]

Core Synthesis Pathway

The primary reaction involves the oxidation of molecular iodine (I₂) in the presence of anthranilic acid. An oxidizing agent, such as hydrogen peroxide, facilitates the formation of a more potent electrophilic iodine species, which then reacts with the electron-rich aromatic ring.

Core Synthesis Anthranilic_Acid 2-Aminobenzoic Acid Main_Product 2-Amino-5-iodobenzoic Acid (CAS 129228-29-1) Anthranilic_Acid->Main_Product Electrophilic Aromatic Substitution Iodine I₂ Reactive_Iodine Electrophilic Iodine Species Iodine->Reactive_Iodine + H₂O₂ Oxidant H₂O₂ (Oxidant) Reactive_Iodine->Main_Product Electrophilic Aromatic Substitution

Caption: Core synthesis pathway for 2-amino-5-iodobenzoic acid.

Troubleshooting and Frequently Asked Questions (FAQs)

This section addresses common issues encountered during the synthesis. Each answer provides a causal explanation and a step-by-step solution.

Issue 1: Low Yield of the Desired Product

Question: My final isolated yield of 2-amino-5-iodobenzoic acid is significantly lower than reported in the literature. What are the likely causes and how can I improve it?

Answer: Low yield is a common problem that can stem from several factors, from incomplete reaction to suboptimal workup procedures.

Causality and Troubleshooting Workflow:

  • Incomplete Reaction: The iodination may not have gone to completion.

    • Check Reagent Stoichiometry: Ensure that the molecular iodine and the oxidizing agent (e.g., hydrogen peroxide) are used in the correct molar ratios relative to the anthranilic acid. Patents suggest a molar ratio of hydrogen peroxide to molecular iodine between 1 and 4 can suppress side reactions and improve yield.[5][6][7]

    • Monitor Reaction Progress: Use Thin-Layer Chromatography (TLC) to monitor the disappearance of the anthranilic acid spot. If the starting material is still present after the recommended reaction time, consider extending it.

    • Temperature Control: The reaction temperature can influence the rate. While some procedures are run at room temperature, gentle heating (e.g., to 50°C) may be required to drive the reaction to completion, as shown in some patented methods.[6]

  • Loss During Workup and Isolation: The product might be lost during the precipitation and filtration steps.

    • Precipitation pH: 2-amino-5-iodobenzoic acid is an amphoteric molecule. Ensure the pH of the solution is adjusted correctly to its isoelectric point to maximize precipitation before filtration.

    • Washing Solvents: When washing the crude product, use cold water to minimize redissolving the product.[8] Avoid using organic solvents in which the product might be soluble.

Low_Yield_Troubleshooting Start Low Yield Observed Check1 Is reaction complete? (Check by TLC) Start->Check1 Check2 Was workup optimal? Check1->Check2 Yes Action1 Verify stoichiometry. Extend reaction time/temp. Check1->Action1 No Action2 Optimize precipitation pH. Use cold washing solvent. Check2->Action2 No End Yield Improved Check2->End Yes Action1->Check1 Action2->End

Caption: Decision workflow for troubleshooting low product yield.

Issue 2: Presence of Multiple Impurities on TLC

Question: My TLC plate shows the main product spot, but also a significant side product spot and some remaining starting material. How do I identify and minimize these impurities?

Answer: The formation of isomeric and over-iodinated side products is the most common challenge in this synthesis due to the high activation of the ring by the amino group.[1][3]

Causality and Identification:

  • Starting Material: Unreacted anthranilic acid.

  • Isomeric Impurity: The primary isomeric impurity is likely 2-amino-3-iodobenzoic acid . Although the para-product is sterically and electronically favored, some ortho-substitution can occur.[7]

  • Over-iodination: Formation of di-iodinated products (e.g., 2-amino-3,5-diiodobenzoic acid) can occur if the reaction conditions are too harsh or if excess iodinating agent is used.

Minimization Strategies:

  • Control of Stoichiometry: The most critical factor is the precise control of the iodinating agent. Use a molar equivalent or only a slight excess of iodine relative to anthranilic acid.

  • Reaction Temperature: Running the reaction at a controlled, lower temperature (e.g., room temperature) can enhance selectivity and reduce the formation of side products.[7] Higher temperatures may lead to decreased selectivity.[6]

  • Rate of Addition: Add the oxidizing agent (hydrogen peroxide) dropwise to the solution of anthranilic acid and iodine.[5][7] This maintains a low, steady concentration of the active electrophile, favoring monosubstitution at the most reactive site (C-5).

Issue 3: Product Discoloration (Brown or Purple Tint)

Question: The isolated product is a brown or purple solid, not the expected off-white powder. What causes this discoloration and how can it be removed?

Answer: Discoloration is a well-documented issue in this synthesis and is typically caused by the presence of residual iodine or minor oxidation byproducts.[7]

Causality and Purification Protocol:

  • Cause: Traces of unreacted molecular iodine (I₂) can be adsorbed onto the crystalline product, giving it a characteristic brown or purple color. Minor oxidized polymeric materials can also contribute to the discoloration.

  • Purification Method: A highly effective method for purification involves the recrystallization of the product via its ammonium salt.[8]

    • Dissolution: Suspend the crude, colored product in hot water.

    • Salt Formation: Add concentrated ammonia solution dropwise until the solid completely dissolves, forming the soluble ammonium salt.

    • Decolorization: Add a small amount of a reducing agent like sodium hydrosulfite (sodium dithionite) to reduce residual iodine to colorless iodide (I⁻).[8] Follow this with the addition of activated charcoal to adsorb colored organic impurities.

    • Filtration: Filter the hot solution to remove the charcoal and any insoluble matter.

    • Reprecipitation: Cool the filtrate slowly. The purified ammonium salt will crystallize out.

    • Acidification: Isolate the ammonium salt, redissolve it in hot water, and carefully acidify the solution (e.g., with HCl) to precipitate the pure, colorless 2-amino-5-iodobenzoic acid.[8]

Experimental Protocols & Data

Protocol 1: Synthesis of 2-Amino-5-Iodobenzoic Acid

This protocol is adapted from established and patented methods that utilize hydrogen peroxide as an oxidant.[5][6][7]

  • Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 2-aminobenzoic acid (1.0 eq) and molecular iodine (0.5 eq, which is 1.0 eq of iodine atoms) in a suitable solvent like acetic acid.

  • Reagent Addition: While stirring at room temperature (20°C), add a 30% aqueous solution of hydrogen peroxide (0.5 - 1.0 eq) dropwise over a period of 30 minutes.

  • Reaction: Stir the mixture at room temperature for 5 hours. Monitor the reaction's progress by TLC.

  • Precipitation: Upon completion, pour the reaction mixture into a larger volume of cold water (approx. 4-5 times the reaction volume) to precipitate the crude product.

  • Isolation: Stir the suspension for 30 minutes, then collect the solid by suction filtration.

  • Washing: Wash the filter cake with several portions of cold water to remove residual acid and salts.

  • Drying: Dry the product under vacuum at 90-100°C. The crude product is often a tan to brown powder.[8]

Table 1: Key Reaction Parameter Summary
ParameterRecommended ConditionRationale / Impact on Side Reactions
Solvent Acetic AcidProvides a polar medium to dissolve reactants.
Iodine (I₂) Molar Eq. 0.5 (relative to anthranilic acid)Minimizes over-iodination.
Oxidant (H₂O₂) Molar Eq. 0.5 - 2.0 (relative to I₂)Controls the rate of electrophile generation. A ratio of 1-4 relative to molecular iodine is cited as optimal to suppress side reactions.[6]
Temperature 20°C - 50°CLower temperatures favor selectivity for the 5-iodo isomer; higher temperatures increase reaction rate but may reduce selectivity.[6][7]
Reaction Time ~5 hoursShould be determined by TLC monitoring to ensure full consumption of starting material without prolonged exposure to oxidizing conditions.

References

  • Organic Syntheses Procedure. Anthranilic acid, 5-iodo-.

  • Organic Chemistry Frontiers. A practical route to 2-iodoanilines via the transition-metal-free and base-free decarboxylative iodination of anthranilic acids under oxygen.

  • Scribd. Experiment 1: Preparation of 2-Iodobenzoic Acid From Anthranilic Acid.

  • Texium. Preparation of 2-iodobenzoic acid.

  • Google Patents. KR20070039948A - Method for preparing 2-amino-5-iodo benzoic acid.

  • Google Patents. US20070219396A1 - Method For Producing 2-Amino-5-Iodobenzoic Acid.

  • Testbook. Electrophilic Substitution of Anilines - Explanation and FAQs.

  • Chemistry Steps. Reactions of Aniline.

  • BYJU'S. Electrophilic Substitution Reaction of Anilines.

  • Allen. Anilines: Reactions, Reaction Mechanisms and FAQs.

  • BenchChem. 3,3-Bis(methoxymethyl)-2,6-dimethylheptane|129228-11-1.

  • BenchChem. Technical Support Center: Electrophilic Aromatic Substitution of Anilines.

  • Google Patents. CN100545146C - The preparation method of 2-amino-5-iodobenzoic acid.

Sources

Crystallization vs distillation for purifying 2,2-disubstituted diols

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Purification of 2,2-Disubstituted-1,3-Propanediols

Introduction: The "Neopentyl" Challenge

Welcome to the technical guide for purifying 2,2-disubstituted-1,3-propanediols (e.g., Neopentyl Glycol and its analogs).

These compounds present a unique purification paradox due to the Gem-Dimethyl Effect (Thorpe-Ingold Effect) . The quaternary carbon at the 2-position prevents


-elimination, granting high thermal stability. However, this same structural rigidity leads to:
  • High Melting Points: Many are solids at room temperature (e.g., 2,2-dimethyl-1,3-propanediol melts at ~128°C), causing condenser clogging during distillation.

  • Oiling Out: Strong hydrogen bonding often causes these diols to separate as a liquid phase (oil) rather than crystals during cooling.

This guide provides decision logic and troubleshooting for both Distillation and Crystallization.

Module 1: Decision Matrix (Distillation vs. Crystallization)

Do not default to distillation.[1] Use this logic gate to select the optimal method based on your specific 2,2-substituents.

Comparative Data: Common 2,2-Disubstituted Diols
CompoundSubstituents (C2)Melting Point (°C)Boiling Point (°C)Recommended Method
Neopentyl Glycol Methyl / Methyl127–130°C208°CCrystallization (Sublimes)
2,2-Diethyl-1,3-PD Ethyl / Ethyl60–62°C160°C (50 Torr)Hybrid (Distill then Recryst.)
2,2-Dibutyl-1,3-PD Butyl / Butyl45–50°CHigh (>250°C)Distillation (High Vac)
2-Methyl-2-Propyl-1,3-PD Methyl / Propyl56–59°C230°CCrystallization
Decision Logic Diagram

purification_logic Start Start: Crude 2,2-Disubstituted Diol CheckMP Is Melting Point > 60°C? Start->CheckMP CheckVol Is Boiling Point < 180°C (at <5 mmHg)? CheckMP->CheckVol No (Low MP/Oil) Cryst METHOD A: Crystallization (Primary Choice) CheckMP->Cryst Yes (High MP) Distill METHOD B: Vacuum Distillation (Heated Condenser Required) CheckVol->Distill Yes (Volatile) Hybrid METHOD C: Hybrid (Flash Distillation -> Crystallization) CheckVol->Hybrid No (High BP/Tars)

Caption: Workflow for selecting purification method based on thermal properties.

Module 2: Crystallization Troubleshooting

Core Issue: "Oiling Out" (Liquid-Liquid Phase Separation). Because 2,2-disubstituted diols are highly hygroscopic and form strong H-bonds, they frequently separate as an impurity-rich oil rather than a solid crystal lattice.

Protocol: Anti-Oiling Seeding Strategy

Target: 2,2-Dimethyl-1,3-propanediol (NPG) or 2,2-Diethyl analogs.

  • Solvent Selection:

    • Good Solvents: Ethanol, Isopropanol (high solubility).

    • Anti-Solvents: Hexane, Heptane, Toluene (low solubility).

    • Recommended System:Toluene/Hexane (1:3) or Ethyl Acetate/Hexane . Toluene is preferred over benzene due to toxicity and slightly higher boiling point.

  • The "Cloud Point" Procedure:

    • Step 1: Dissolve crude diol in the minimum amount of hot Toluene (approx. 80°C).

    • Step 2: Add hot Hexane dropwise until the solution turns slightly cloudy (persistent turbidity).

    • Step 3: Add just enough hot Toluene to clarify the solution again.

    • Step 4 (CRITICAL): Cool slowly to room temperature.

    • Step 5 (Seeding): At ~45-50°C, add seed crystals of pure diol. Do not skip this.

    • Step 6: If oil droplets appear, reheat slightly to redissolve, increase stirring speed, and add seeds again at a slightly lower temperature.

Troubleshooting Table: Crystallization
SymptomProbable CauseCorrective Action
Oiling Out Supersaturation is too high; MP depressed by impurities.1. Reheat to dissolve oil.2. Add 10% more solvent.3. Seed at

.
Glassy Solid Rapid cooling trapped solvent/impurities.Redissolve and cool at 5°C/hour. Use a programmable bath if available.[2]
Low Yield Product too soluble in mother liquor.Cool to -20°C after initial crystallization. Switch anti-solvent to Pentane.
Sticky Crystals Residual high-boiling impurities (oligomers).Wash filter cake with cold Hexane containing 5% Toluene.

Module 3: Distillation Troubleshooting

Core Issue: Solidification in the Condenser ("Freezing the Line"). 2,2-disubstituted diols often have melting points higher than the cooling water temperature.

Protocol: Heated Condenser Short-Path Distillation
  • Setup:

    • Use a Short Path Distillation Head (minimized distance between pot and receiver).

    • Condenser Fluid: Do NOT use cold tap water. Use a recirculating heater with ethylene glycol/water set to 50–60°C (or 10°C above the compound's melting point, provided it is below the boiling point).

    • Alternative: If a heated circulator is unavailable, use an air condenser (no fluid) and point a heat gun at the glass periodically to melt deposits.

  • Vacuum Requirements:

    • Target pressure: < 1 mmHg (Torr) .

    • These diols have high enthalpies of vaporization. High vacuum is required to keep pot temperature < 160°C to prevent ether formation (dehydration).

Distillation Hazard Map

distillation_hazards Pot Distillation Pot (>180°C) Vapor Vapor Path Pot->Vapor ThermalDeg Hazard: Dehydration (Formation of cyclic ethers) Pot->ThermalDeg If T > 200°C Condenser Condenser (Cooling Zone) Vapor->Condenser Receiver Collection Flask Condenser->Receiver Clogging Hazard: Sublimation/Freezing (System Overpressure) Condenser->Clogging If T < MP

Caption: Critical failure points in diol distillation: Thermal degradation in the pot and blockage in the condenser.

FAQs: Researcher to Researcher

Q: My 2,2-dimethyl-1,3-propanediol is subliming and clogging my vacuum line. How do I stop this? A: This is classic NPG behavior. Place a cold trap immediately after the distillation head but before the main vacuum line. However, the best fix is to switch to crystallization. If you must distill, wrap the upper part of the flask and the distillation head in aluminum foil or heating tape to prevent premature deposition.

Q: Can I use water as a solvent for crystallization? A: Generally, no. While these diols are water-soluble, their high solubility makes recovery poor (low yield). Furthermore, water is difficult to remove completely, and residual moisture can interfere with downstream applications (e.g., polyurethane synthesis). Use non-protic organic solvents (Toluene/Ethyl Acetate) for anhydrous recovery.

Q: I see two spots on TLC after distillation. Did it decompose? A: Likely yes. At high temperatures (>200°C) and acidic conditions (even trace acid on glassware), 2,2-disubstituted-1,3-propanediols can cyclize to form oxetanes or dehydrate to aldehydes. Ensure glassware is base-washed (rinsed with dilute NaOH then water) before distilling to neutralize acidic sites.

References

  • TCI Chemicals. (n.d.). 2,2-Dimethyl-1,3-propanediol (Product D0791) Properties and Specifications. Retrieved from

  • National Center for Biotechnology Information (NCBI). (2012). Theoretical Studies on the Unimolecular Decomposition of Propanediols. PubChem. Retrieved from

  • Mettler Toledo. (n.d.). Oiling Out in Crystallization: Mechanisms and Solutions. Retrieved from

  • LibreTexts. (2022).[3] Troubleshooting Crystallization: Oiling Out. Chemistry LibreTexts. Retrieved from

  • BOC Sciences. (n.d.). 2,2-Diethyl-1,3-propanediol Properties. Retrieved from

Sources

Validation & Comparative

1H NMR spectrum analysis of 2-Isopentyl-2-isopropylpropane-1,3-diol

Author: BenchChem Technical Support Team. Date: February 2026

Technical Assessment: 1H NMR Characterization of 2-Isopentyl-2-isopropylpropane-1,3-diol (IP2-PD)

Executive Summary & Strategic Relevance

2-Isopentyl-2-isopropylpropane-1,3-diol (CAS: 129228-29-1), hereafter referred to as IP2-PD , represents a class of "super-hindered" glycols. Unlike the industry-standard Neopentyl Glycol (NPG), IP2-PD introduces significant steric bulk at the


-position via isopropyl and isopentyl substituents.

Why this matters: In polyester and polyurethane synthesis, this steric shielding acts as a kinetic "umbrella," significantly retarding the hydrolysis of adjacent ester bonds. For researchers, the challenge lies not in the synthesis, but in the structural validation . The high steric congestion creates unique NMR signatures that distinguish it from less hindered alternatives like 2-butyl-2-ethyl-1,3-propanediol (BEPD).

This guide provides a definitive 1H NMR analysis, contrasting IP2-PD with NPG and BEPD to establish a self-validating identification protocol.

Structural Logic & Symmetry Analysis

Before interpreting the spectrum, we must establish the symmetry elements, as these dictate signal multiplicity.

  • The Quaternary Center (C2): Bonded to two identical hydroxymethyl groups (

    
    ) and two different alkyl groups (Isopropyl and Isopentyl).
    
  • Chirality: The molecule possesses a plane of symmetry that bisects the C2 angle, passing through the internal planes of the isopropyl and isopentyl groups (assuming rapid rotation). Therefore, IP2-PD is achiral (prochiral).

  • Implication: The two

    
     groups are enantiotopic . In an achiral solvent like 
    
    
    
    , they are isochronous (chemically equivalent). Consequently, the methylene protons of the diol function appear as a singlet , not an AB quartet.
Diagram 1: Structural Connectivity & Steric Environment

G cluster_shield Hydrolytic Shielding Zone C2 Quaternary Carbon (C2) Steric Hub CH2OH_A CH2OH (a) (Enantiotopic) C2->CH2OH_A CH2OH_B CH2OH (b) (Enantiotopic) C2->CH2OH_B iPr Isopropyl Group (Bulky Shielding) C2->iPr iPent Isopentyl Group (Flexible Chain) C2->iPent

Caption: The quaternary C2 center anchors two enantiotopic hydroxyl arms and two bulky alkyl groups. The steric bulk of the Isopropyl and Isopentyl groups creates the "shielding zone" responsible for polymer stability.

Experimental Protocol

To ensure reproducibility, follow this self-validating workflow.

Sample Preparation:

  • Solvent: Chloroform-d (

    
    , 99.8% D) is preferred over DMSO-
    
    
    
    to minimize solvent viscosity broadening, though DMSO is useful if hydroxyl proton resolution is critical.
  • Concentration: Dissolve 15-20 mg of IP2-PD in 0.6 mL solvent.

  • Reference: TMS (0.00 ppm) or residual

    
     (7.26 ppm).[1]
    

Acquisition Parameters (400 MHz equivalent):

  • Pulse Angle: 30°

  • Relaxation Delay (D1):

    
     5 seconds (Critical: The quaternary carbon slows relaxation of adjacent protons; short D1 leads to integration errors in the alkyl region).
    
  • Scans: 16-32.

Diagram 2: Analytical Workflow

Workflow Sample IP2-PD Sample (>98% Purity) Prep Dissolution CDCl3 + TMS Sample->Prep Acq Acquisition 400 MHz, D1=5s Prep->Acq Process Processing LB=0.3 Hz, Phase Corr. Acq->Process Analysis Integration & Assignment Process->Analysis

Caption: Standardized workflow ensuring accurate integration of the sterically hindered alkyl region.

Spectral Analysis & Assignment

The 1H NMR spectrum of IP2-PD is characterized by a distinct separation between the heteroatom region (diol) and the aliphatic region.

Table 1: Chemical Shift Assignments (in )
PositionGroupShift (

, ppm)
MultiplicityIntegrationMechanistic Insight
1, 3

3.50 - 3.65 Singlet (s)4HKey Identifier. Confirms equivalence of the hydroxymethyl arms. Lack of splitting confirms achiral environment.
OH

2.20 - 3.00 Broad Singlet2HShift is concentration/temp dependent. Disappears on

shake.
iPr-CH

1.75 - 1.90 Septet (m)1HDeshielded slightly by the quaternary center.
iPent-CH

1.55 - 1.70 Multiplet1HOverlaps with iPr methine but distinguishable by integration.
iPent-CH2

1.10 - 1.45 Multiplet4HComplex envelope. The

-methylene (to quat C) is distinct from the

-methylene.
Methyls

0.85 - 0.95 Overlapping Doublets12HDiagnostic. Two sets of doublets (one from iPr, one from iPent). High intensity region.
Detailed Interpretation
  • The Diol "Singlet" (3.5 - 3.65 ppm): Unlike chiral diols where diastereotopic protons create complex AB quartets, IP2-PD displays a sharp singlet. Note: If the peak appears broadened, it indicates restricted rotation due to extreme steric bulk or hydrogen bonding. Adding a trace of

    
     usually sharpens this peak by decoupling the OH.
    
  • The Alkyl "Fingerprint" (0.8 - 1.9 ppm):

    • Isopropyl vs. Isopentyl: The isopropyl group is directly attached to the quaternary center (C2). Its methine proton is more deshielded (~1.8 ppm) compared to the isopentyl methine (~1.6 ppm) which is insulated by two methylene groups.

    • Methyl Resolution: At 300/400 MHz, the methyls of the isopropyl and isopentyl groups often overlap into a "pseudo-triplet" or broad doublet. High-field NMR (600 MHz+) is required to fully resolve the two distinct doublets (

      
       Hz).
      

Comparative Analysis: IP2-PD vs. Alternatives

To validate IP2-PD, one must distinguish it from common analogs.

Table 2: Comparative NMR Metrics
FeatureNeopentyl Glycol (NPG) BEPD (2-butyl-2-ethyl) IP2-PD (Target)
Steric Bulk Low (Gem-dimethyl)Medium (Linear alkyls)High (Branched alkyls)

Signal
Sharp Singlet (~3.45 ppm)Singlet (~3.55 ppm)Singlet (~3.60 ppm)
Alkyl Region Single Singlet (0.9 ppm)Triplet (Me) + MultipletsDoublets (Me) + Septet
Symmetry High (

)


(Prochiral)
Use Case General Purpose ResinsOutdoor CoatingsHigh-Performance/Hydrolysis Resistant

Distinguishing IP2-PD from BEPD:

  • BEPD: Look for the triplet of the ethyl/butyl terminal methyls.

  • IP2-PD: Look for the doublets of the isopropyl/isopentyl methyls. There are no triplets in the methyl region of IP2-PD. This is the primary Go/No-Go quality check.

Troubleshooting & Anomalies

  • Issue:

    
     signal appears as a doublet.
    
    • Cause: Strong intramolecular Hydrogen bonding or slow exchange.

    • Fix: Add

      
       or run at 50°C. If it collapses to a singlet, it is coupling. If it remains complex, check for chiral impurities (e.g., mono-ester byproducts).
      
  • Issue: Integration of Alkyl region is >18H relative to 4H diol.

    • Cause: Residual solvent (Hexanes/Heptane) from purification often overlaps at 0.9-1.3 ppm.

    • Fix: Dry sample under high vacuum (>1 hr at 50°C) or check 13C NMR for solvent peaks.

References

  • Synthesis & Industrial Context

    • Process for the preparation of 2-isopentyl-2-isopropyl-1,3-dimethoxypropane.[2] (2022).[1][3] World Intellectual Property Organization, Patent WO2022078576A1. Link

  • General NMR Data for 1,3-Diols

    • Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179. Link

  • Stereochemical Assignment Principles

    • Rychnovsky, S. D., & Skalitzky, D. J. (1990). Stereochemistry of 1,3-diols from 13C NMR spectra of acetonides. Tetrahedron Letters, 31(7), 945-948. (Provides foundational theory on diol symmetry). Link

  • Compound Database

    • PubChem. 2-Isopentyl-2-isopropylpropane-1,3-diol (CID 11745391).[3] National Library of Medicine.[3] Link

Sources

Predicted Electron Ionization (EI) Fragmentation Pathway of 2-isopentyl-2-isopropylpropane-1,3-diol

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Mass Spectrometry Fragmentation of 2-isopentyl-2-isopropylpropane-1,3-diol and Comparative Analysis with 2,2-Diisobutyl-1,3-propanediol

For researchers, scientists, and drug development professionals, the precise structural elucidation of novel chemical entities is a cornerstone of rigorous scientific investigation. This guide provides a comprehensive analysis of the expected electron ionization (EI) mass spectrometry fragmentation pattern of 2-isopentyl-2-isopropylpropane-1,3-diol, a sterically hindered diol. Due to the absence of published experimental data for this specific compound, this guide synthesizes established fragmentation principles of analogous structures to predict its mass spectral behavior.

Furthermore, we present a comparative analysis with a structurally similar and commercially available alternative, 2,2-diisobutyl-1,3-propanediol. This comparison offers a practical framework for researchers to validate their analytical methods and interpret the fragmentation patterns of complex branched diols. The guide also includes a detailed, field-proven experimental protocol for the analysis of such compounds using gas chromatography-mass spectrometry (GC-MS), a gold standard for the analysis of volatile and semi-volatile organic compounds[1][2].

The structure of 2-isopentyl-2-isopropylpropane-1,3-diol, with its quaternary carbon substituted with bulky alkyl groups and two primary hydroxyl groups, dictates a characteristic fragmentation pattern under electron ionization. The high energy of electron impact (typically 70 eV) often leads to extensive fragmentation, and the molecular ion (M+) peak for alcohols is frequently weak or entirely absent[3][4].

The primary fragmentation pathways for this molecule are predicted to be dominated by α-cleavage (the breaking of the carbon-carbon bond adjacent to the oxygen atom) and the loss of neutral molecules such as water and formaldehyde.

Key Predicted Fragmentation Steps:

  • Initial Ionization: An electron is removed from the molecule, most likely from one of the non-bonding oxygen orbitals, to form the molecular ion (M•+).

  • α-Cleavage: The most favorable fragmentation will be the cleavage of the C-C bonds adjacent to the carbon bearing the hydroxyl groups. This results in the loss of a hydroxymethyl radical (•CH₂OH, 31 Da) to form a stable oxonium ion.

  • Loss of Alkyl Groups: Cleavage of the larger alkyl substituents (isopentyl and isopropyl groups) from the quaternary center is also a probable fragmentation pathway.

  • Dehydration: The loss of a water molecule (H₂O, 18 Da) is a common fragmentation pathway for alcohols.

  • Secondary Fragmentation: The initial fragment ions can undergo further fragmentation, leading to a complex pattern of smaller ions.

Below is a Graphviz diagram illustrating the predicted primary fragmentation pathway of 2-isopentyl-2-isopropylpropane-1,3-diol.

fragmentation M [M]•+ (m/z 202) F1 [M - CH₂OH]⁺ (m/z 171) M->F1 - •CH₂OH F2 [M - C₃H₇]⁺ (m/z 159) M->F2 - •C₃H₇ F3 [M - C₅H₁₁]⁺ (m/z 131) M->F3 - •C₅H₁₁ F4 [M - H₂O]•+ (m/z 184) M->F4 - H₂O F5 [C₅H₁₁]⁺ (m/z 71) M->F5 F6 [C₃H₇]⁺ (m/z 43) M->F6

Caption: Predicted EI fragmentation of 2-isopentyl-2-isopropylpropane-1,3-diol.

Comparative Analysis: 2-isopentyl-2-isopropylpropane-1,3-diol vs. 2,2-Diisobutyl-1,3-propanediol

A comparative analysis with a structurally similar compound provides a valuable benchmark for method development and data interpretation. 2,2-Diisobutyl-1,3-propanediol is an excellent candidate for this purpose due to its structural similarity and commercial availability.

Feature2-isopentyl-2-isopropylpropane-1,3-diol2,2-Diisobutyl-1,3-propanediolRationale for Comparison
Molecular Weight 202.34 g/mol 202.34 g/mol Identical molecular weight means the molecular ions will have the same m/z value, making fragmentation patterns directly comparable.
Structure Quaternary carbon with one isopentyl, one isopropyl, and two hydroxymethyl groups.Quaternary carbon with two isobutyl groups and two hydroxymethyl groups.The core 1,3-diol structure is the same, allowing for a focused comparison of the influence of different alkyl substituents on fragmentation.
Predicted Key Fragments Loss of •CH₂OH (m/z 171), •C₃H₇ (m/z 159), •C₅H₁₁ (m/z 131), H₂O (m/z 184).Loss of •CH₂OH (m/z 171), •C₄H₉ (m/z 145), H₂O (m/z 184).The common loss of the hydroxymethyl radical and water will serve as anchor points, while the differing losses of the alkyl groups will be the primary distinguishing features.

The primary difference in the mass spectra of these two compounds will be the presence of a significant ion at m/z 145 for 2,2-diisobutyl-1,3-propanediol, corresponding to the loss of a butyl radical, which will be absent for 2-isopentyl-2-isopropylpropane-1,3-diol. Conversely, the spectrum of 2-isopentyl-2-isopropylpropane-1,3-diol is expected to show unique fragments corresponding to the loss of its isopropyl (m/z 159) and isopentyl (m/z 131) groups.

Experimental Protocol: GC-MS Analysis of Hindered Diols

Due to the low volatility of diols, a derivatization step is highly recommended to improve chromatographic performance and obtain sharp peaks. Silylation is a common and effective method for this purpose[1][5].

Workflow Diagram

workflow Sample Sample containing Diol Derivatization Derivatization (Silylation) Sample->Derivatization GC_MS GC-MS Analysis Derivatization->GC_MS Data_Analysis Data Analysis and Fragmentation Pattern Interpretation GC_MS->Data_Analysis

Caption: GC-MS workflow for the analysis of hindered diols.

Step-by-Step Methodology

  • Sample Preparation and Derivatization:

    • Accurately weigh approximately 1 mg of the diol standard or sample into a 2 mL autosampler vial.

    • Add 500 µL of a suitable solvent (e.g., pyridine or acetonitrile).

    • Add 100 µL of a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).

    • Cap the vial tightly and heat at 70°C for 30 minutes to ensure complete derivatization.

    • Allow the vial to cool to room temperature before analysis.

  • Gas Chromatography-Mass Spectrometry (GC-MS) Conditions:

    • GC System: Agilent 8890 GC or equivalent.

    • Column: A non-polar column such as an Equity-1 or a similar poly(dimethylsiloxane) phase is recommended to minimize strong interactions with the derivatized polar groups. A typical column dimension would be 30 m x 0.25 mm x 0.25 µm.

    • Inlet: Split/splitless injector, operated in split mode (e.g., 20:1 split ratio) at 280°C.

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

    • Oven Program:

      • Initial temperature: 100°C, hold for 2 minutes.

      • Ramp: 10°C/min to 280°C.

      • Hold: 5 minutes at 280°C.

    • MS System: Agilent 5977B MSD or equivalent.

    • Ion Source: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

    • Acquisition Mode: Full scan from m/z 40 to 500.

  • Data Analysis:

    • Identify the peak corresponding to the derivatized diol. The derivatized molecule will have a higher molecular weight due to the addition of the trimethylsilyl (TMS) groups.

    • Analyze the mass spectrum of the peak of interest.

    • Compare the obtained fragmentation pattern with the predicted pattern and with the spectrum of the derivatized 2,2-diisobutyl-1,3-propanediol standard.

    • Utilize mass spectral libraries (e.g., NIST) for further compound identification, though novel compounds like 2-isopentyl-2-isopropylpropane-1,3-diol will likely not be present.

Trustworthiness and Self-Validation

The protocol described above is designed to be self-validating. The use of a commercially available, structurally similar standard (2,2-diisobutyl-1,3-propanediol) allows for system suitability checks and confirmation of the derivatization and fragmentation processes. Consistent retention times and fragmentation patterns for the standard will provide confidence in the data obtained for the target analyte.

Conclusion

References

  • Google Patents. (2022). WO2022078576A1 - Process for the preparation of 2-isopentyl-2-isopropyl-1,3-dimethoxypropane.
  • de Bar, M. W., et al. (2017). Development and Comparison of Chromatographic Methods for the Analysis of Long Chain Diols and Alkenones in Biological Materials and Sediment. Journal of Chromatography A, 1521, 153-164. Retrieved from [Link]

  • Einhorn, J., et al. (2009). Diastereochemical differentiation of bicyclic diols using metal complexation and collision-induced dissociation mass spectrometry. Journal of Mass Spectrometry, 44(6), 935-945. Retrieved from [Link]

  • Linstrom, P.J., & Mallard, W.G. (Eds.). (n.d.). NIST Chemistry WebBook, NIST Standard Reference Database Number 69. National Institute of Standards and Technology. Retrieved from [Link]

  • De Schepper, S., et al. (1999). Structural analysis of diols by electrospray mass spectrometry on boric acid complexes. Journal of Mass Spectrometry, 34(1), 83-90. Retrieved from [Link]

  • Le-Dévéhat, F., et al. (2014). Elucidation of electron ionization mass spectrometric fragmentation pathways of trimethylsilyl ether derivatives of vicinal diols deriving from haplamine by collision-induced dissociation gas chromatography/tandem mass spectrometry and ¹⁸O labelling. Rapid Communications in Mass Spectrometry, 28(9), 1085-1094. Retrieved from [Link]

  • Sparkman, O. D., & Field, K. (2022). Electron Ionization in GC-MS: The Gold Standard for Volatile Compound Analysis. LCGC North America. Retrieved from [Link]

  • Zaikin, V. G., Borisov, R. S., & Luzhnov, V. V. (2001). Specific Electron Ionization-Induced Fragmentation of Secondary Alcohol Methoxyacetates. European Journal of Mass Spectrometry, 7(1), 63-67. Retrieved from [Link]

  • Rivas, M. A., et al. (2023). Chemoselective derivatisation and ultrahigh resolution mass spectrometry for the determination of hydroxyl functional groups within complex bio-oils. Green Chemistry, 25(13), 5236-5248. Retrieved from [Link]

  • WIPO. (2022). WO/2022/078576 PROCESS FOR THE PREPARATION OF 2-ISOPENTYL-2-ISOPROPYL-1,3-DIMETHOXYPROPANE. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

  • Wikipedia. (n.d.). Gas chromatography–mass spectrometry. Retrieved from [Link]

Sources

A Comparative Guide to the Hydrolytic Stability of Esters: The Decisive Role of Diol Structure

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of polymer chemistry and material science, the stability of ester-based materials is a critical parameter influencing their application, from high-performance coatings and lubricants to advanced drug delivery systems. A key determinant of this stability is the structure of the diol component used in the synthesis of the ester. This guide provides an in-depth comparison of the hydrolytic stability of esters derived from hindered versus linear diols, supported by mechanistic insights and experimental frameworks.

The Fundamental Role of Steric Hindrance in Ester Hydrolysis

Ester hydrolysis, the cleavage of an ester bond by water, is a reaction of profound importance and can be catalyzed by both acids and bases. The generally accepted mechanism for base-catalyzed hydrolysis (saponification) involves the nucleophilic attack of a hydroxide ion on the electrophilic carbonyl carbon of the ester group. This forms a tetrahedral intermediate, which then collapses to yield a carboxylate salt and an alcohol.

The rate of this reaction is significantly influenced by the steric environment around the ester functionality. Steric hindrance, the congestion caused by the spatial arrangement of atoms, can impede the approach of the nucleophilic water molecule or hydroxide ion to the carbonyl carbon.[1][2] This is where the distinction between hindered and linear diols becomes paramount.

  • Linear Diols: These diols, such as ethylene glycol or 1,4-butanediol, possess a flexible, unbranched structure. Esters formed from these diols have a relatively open and accessible ester linkage, making them more susceptible to hydrolytic attack.

  • Hindered Diols: Also known as branched diols, these molecules feature alkyl groups on the carbon atoms adjacent to the hydroxyl groups. A prime example is neopentyl glycol (NPG), 2,2-dimethylpropane-1,3-diol.[3] The two methyl groups on the central carbon atom create a sterically crowded environment around the resulting ester bonds. This "steric shield" physically obstructs the approach of a nucleophile, thereby slowing down the rate of hydrolysis.[4]

The result is a significant enhancement in the hydrolytic stability of esters and polyesters derived from hindered diols like NPG.[5] This makes them highly desirable for applications requiring durability and resistance to degradation in aqueous environments.[4][6]

Visualizing the Structural Difference

The structural disparity between linear and hindered diols and its consequence on nucleophilic attack can be visualized as follows:

G cluster_0 Linear Diol (e.g., Ethylene Glycol) cluster_1 Hindered Diol (e.g., Neopentyl Glycol) LD HO-CH₂-CH₂-OH LE R-COO-CH₂-CH₂-OOC-R' LD->LE Esterification L_attack H₂O / OH⁻ L_attack->LE Unhindered Attack HD HO-CH₂-C(CH₃)₂-CH₂-OH HE R-COO-CH₂-C(CH₃)₂-CH₂-OOC-R' HD->HE Esterification H_attack H₂O / OH⁻ H_attack->HE Hindered Attack

Caption: Steric hindrance from the methyl groups in neopentyl glycol-derived esters impedes nucleophilic attack.

Experimental Comparison of Hydrolytic Stability

To quantify the difference in hydrolytic stability, an accelerated hydrolysis test can be performed. This typically involves subjecting the ester samples to elevated temperatures in an aqueous solution, often buffered to a specific pH, and monitoring the extent of degradation over time.

Experimental Protocol: Accelerated Hydrolytic Stability Testing

This protocol is a modified version of the ASTM D2619 "Beverage Bottle Method".[7][8]

  • Sample Preparation: Synthesize two ester samples.

    • Ester A (Linear): Esterify a dicarboxylic acid (e.g., adipic acid) with a linear diol (e.g., 1,4-butanediol).

    • Ester B (Hindered): Esterify the same dicarboxylic acid with a hindered diol (e.g., neopentyl glycol).

    • Purify both esters to remove any residual acid catalyst, which could accelerate hydrolysis.[9]

  • Hydrolysis Setup:

    • For each ester, place a known amount (e.g., 75 g) into a pressure-resistant glass bottle.[8]

    • Add a specific volume of deionized water (e.g., 25 g) to each bottle.[8]

    • To accelerate the reaction, a metal catalyst (e.g., a copper coupon) can be added.[8]

    • Seal the bottles tightly.

  • Accelerated Aging:

    • Place the sealed bottles in an oven set to a constant elevated temperature (e.g., 93°C).[8]

    • Rotate the bottles continuously to ensure thorough mixing of the oil and water phases.

  • Sampling and Analysis:

    • At predetermined time intervals (e.g., 24, 48, 72, 96 hours), remove the bottles from the oven and allow them to cool.

    • Carefully separate the organic (ester) layer from the aqueous layer.

    • Determine the Total Acid Number (TAN) of the ester layer via titration with a standardized solution of potassium hydroxide (KOH). The increase in TAN is directly proportional to the amount of carboxylic acid produced from hydrolysis.[8]

    • Alternatively, High-Performance Liquid Chromatography (HPLC) can be used to quantify the remaining ester concentration and the concentration of the degradation products (diol and carboxylic acid).

G start Prepare Ester Samples (Linear & Hindered Diol) setup Mix Ester, Water, Catalyst in Sealed Bottle start->setup aging Incubate at 93°C with Rotation setup->aging sampling Sample at Time Intervals (24, 48, 72h...) aging->sampling analysis Separate Layers & Analyze Ester Phase (Titration/HPLC) sampling->analysis end Determine Rate of Hydrolysis analysis->end

Caption: Workflow for accelerated hydrolytic stability testing of esters.

Interpreting the Data: A Comparative Analysis

The experimental data would be expected to demonstrate a clear difference in the rate and extent of hydrolysis between the two types of esters.

Time (hours)Average Increase in Acid Value (mg KOH/g)
Ester A (from Linear Diol)
242.5
485.8
729.2
9613.5

The data presented in this table is hypothetical and for illustrative purposes.

As the hypothetical data illustrates, the ester derived from the linear diol (Ester A) shows a significantly faster and more pronounced increase in acid value over time compared to the ester derived from the hindered diol (Ester B). This indicates a much higher rate of hydrolysis for the linear diol-based ester. Branched polyol esters generally exhibit better hydrolytic stability than their linear counterparts.[10]

Conclusion and Practical Implications

The evidence is compelling: the incorporation of hindered diols, such as neopentyl glycol, into ester-based molecules provides a substantial improvement in hydrolytic stability. This enhancement is primarily attributed to the steric hindrance afforded by the branched structure of the diol, which protects the vulnerable ester linkage from hydrolytic cleavage.

For researchers and professionals in drug development and material science, this principle has significant practical implications:

  • Polymer Design: When designing polyesters for applications in humid or aqueous environments, such as coatings, adhesives, or certain medical implants, selecting a hindered diol as a monomer can dramatically extend the material's service life and performance.[4]

  • Prodrug Development: In the design of ester-based prodrugs, the rate of hydrolysis is a critical factor in controlling the drug's release profile. While rapid hydrolysis is sometimes desired, in other cases, a slower, more controlled release is necessary. Utilizing sterically hindered linkers can be a valuable strategy to modulate the rate of enzymatic or chemical hydrolysis in vivo.[11][12]

  • Lubricant Formulation: Synthetic ester lubricants are often exposed to water contamination. Using esters derived from hindered alcohols can prevent rapid degradation, maintain lubricity, and reduce the formation of corrosive acidic byproducts.[7][9]

By understanding the causal relationship between diol structure and hydrolytic stability, scientists can make more informed decisions in the design and formulation of next-generation materials and therapeutics, ensuring enhanced durability, performance, and efficacy.

References

  • The Role of Neopentyl Glycol (NPG) in High-Performance Polyester Resins. (2026, February 14). Specialty Chemicals.
  • NEOPENTYLGLYCOL.
  • Neopentyl glycol. Wikipedia.
  • Effects of steric hindrance and electron density of ester prodrugs on controlling the metabolic activation by human carboxylesterase. (2021, March 25). PubMed.
  • The application of Neopentyl glycol. (2020, March 2). ChemicalBook.
  • A comparative analysis of neopentyl glycol versus other glycols in resin synthesis applic
  • Quantitative structure-metabolism relationships: steric and nonsteric effects in the enzymatic hydrolysis of noncongener carboxylic esters. PubMed.
  • Quantitative Structure−Metabolism Relationships: Steric and Nonsteric Effects in the Enzymatic Hydrolysis of Noncongener Carboxylic Esters. (2025, August 6).
  • Mechanisms of Ester hydrolysis. Science discussions.
  • Hydrolytic stability of synthetic ester lubricants.
  • Improving ester hydrolytic stability using triblock polyalkylene glycols. (2018, March 12). Emerald Publishing.
  • Mechanism Of Esterification & The factors That Affect the Rate Of Esterific
  • Hydrolytic Stability; an important parameter to balance. IQLubricants.
  • Hydrolytic Stability of Ester Oils. (2025, September 26). Henan J&D Chemical Co.,Ltd.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.